Praeruptorin A
Description
(+)-Praeruptorin A has been reported in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.
isolated fromPeucedanum praeruptorum Dunn. roots; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBRZDOJDLKOT-NXIDYTHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653395 | |
| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-25-7, 73069-27-9 | |
| Record name | (+-)-Praeruptorin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Praeruptorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praeruptorin A (PA), a prominent angular-type pyranocoumarin isolated from the traditional Chinese medicinal herb Peucedanum praeruptorum Dunn, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. The document elucidates its action on key signaling pathways involved in inflammation, vasodilation, cancer progression, and drug metabolism. Quantitative data from various studies are systematically presented, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the intricate mechanisms of this compound.
Core Mechanisms of Action
This compound exerts its pharmacological effects through a multi-target approach, influencing several critical cellular signaling pathways. The primary mechanisms of action identified to date include anti-inflammatory effects via inhibition of the NF-κB pathway, vasodilatory effects through the NO/cGMP pathway and calcium channel modulation, anticancer and anti-metastatic effects by targeting the ERK/MMP signaling pathway, and regulation of drug transporter expression via the constitutive androstane receptor (CAR).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the various activities of this compound.
| Pharmacological Effect | Model System | Parameter | Value | Reference |
| Vasodilation | Phenylephrine-precontracted rat thoracic aorta rings (with endothelium) | pEC50 | 5.63 ± 0.15 | [1] |
| Vasodilation | Phenylephrine-precontracted rat thoracic aorta rings (without endothelium) | pEC50 | 4.83 ± 0.14 | [1] |
| Vasodilation (in the presence of L-NAME) | Phenylephrine-precontracted rat thoracic aorta rings | pEC50 | 4.57 ± 0.07 | [1] |
| Vasodilation (in the presence of ODQ) | Phenylephrine-precontracted rat thoracic aorta rings | pEC50 | 4.40 ± 0.10 | [1] |
| Inhibition of Calcium Current (ICa) | Single ventricular cells of guinea pig | % Inhibition at 1 µM | 21% | [2] |
| Inhibition of Calcium Current (ICa) | Single ventricular cells of guinea pig | % Inhibition at 10 µM | 33.5% | [2] |
| Inhibition of Calcium Current (ICa) | Single ventricular cells of guinea pig | % Inhibition at 100 µM | 45% | [2] |
Detailed Signaling Pathways and Mechanisms
Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway
This compound demonstrates significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In response to inflammatory stimuli such as lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C), this compound has been shown to inhibit the activation of the NF-κB pathway.[3][4] This inhibition leads to a downstream reduction in the expression and production of pro-inflammatory mediators, including:
-
Nitric Oxide (NO): this compound suppresses the production of NO.[3]
-
Pro-inflammatory Cytokines: It significantly inhibits the expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3]
-
Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) is also suppressed by this compound.[3]
The mechanism involves preventing the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Vasodilatory Effects: NO/cGMP Pathway and Calcium Channel Modulation
This compound induces vasodilation through a dual mechanism involving both endothelium-dependent and -independent pathways.
-
Endothelium-Dependent Pathway: The primary endothelium-dependent mechanism involves the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This compound stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cGMP levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately causing vasorelaxation.[1]
-
Endothelium-Independent Pathway: this compound also exhibits a direct effect on vascular smooth muscle cells by inhibiting calcium influx. It acts as a calcium channel blocker, reducing the intracellular calcium concentration ([Ca2+]i) required for muscle contraction.[2]
Anticancer and Anti-Metastatic Effects: Targeting the ERK/MMP Signaling Pathway
This compound has demonstrated potential as an anticancer agent, particularly in inhibiting the growth and invasion of cervical cancer cells.[4] Its mechanism involves the suppression of the Extracellular signal-Regulated Kinase (ERK)/Matrix Metalloproteinase (MMP) signaling pathway. Specifically, this compound:
-
Inhibits ERK1/2 Phosphorylation: It suppresses the activation of ERK1/2, key kinases in a signaling cascade that promotes cell proliferation and survival.[4]
-
Downregulates MMP-2 Expression: By inhibiting the ERK pathway, this compound leads to a reduction in the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[4]
Regulation of Drug Transporters: Activation of the Constitutive Androstane Receptor (CAR)
This compound has been shown to activate the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism and detoxification of xenobiotics. Activation of CAR by this compound leads to the upregulation of downstream target genes, including the Multidrug Resistance-Associated Protein 2 (MRP2). MRP2 is an efflux transporter that can influence the disposition and efficacy of various drugs. This interaction suggests that this compound could potentially modulate the pharmacokinetics of co-administered drugs.
Detailed Experimental Protocols
Vasodilation Assay in Isolated Rat Thoracic Aorta
Objective: To assess the vasodilatory effect of this compound and elucidate its mechanism of action.
Methodology:
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit (K-H) solution. The aorta is cleaned of adhering connective and adipose tissues and cut into rings of 3-4 mm in length. For endothelium-denuded rings, the endothelium is gently removed by rubbing the intimal surface with a stainless-steel wire.
-
Organ Bath Setup: Aortic rings are mounted in a 10 mL organ bath containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g. After equilibration, the rings are pre-contracted with phenylephrine (1 µM) to induce a stable contraction.
-
This compound Treatment: Once a stable contraction is achieved, this compound is cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.
-
Mechanism Investigation: To investigate the underlying mechanisms, specific inhibitors are added to the organ bath 30 minutes before pre-contraction with phenylephrine. These may include:
-
L-NAME (a non-selective NOS inhibitor)
-
ODQ (a selective sGC inhibitor)
-
Indomethacin (a cyclooxygenase inhibitor)
-
Verapamil (an L-type calcium channel blocker)
-
-
Data Analysis: The relaxation responses are plotted against the logarithm of the this compound concentration to generate concentration-response curves. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression analysis.[1]
NF-κB Inhibition Assay in Macrophages
Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) or poly I:C for a specified time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Production (TNF-α, IL-1β): The levels of TNF-α and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Total RNA is extracted from the cells, and cDNA is synthesized by reverse transcription.
-
qRT-PCR is performed using specific primers for iNOS, TNF-α, and IL-1β to quantify their mRNA expression levels. Gene expression is normalized to a housekeeping gene such as GAPDH.[3]
-
Conclusion
This compound exhibits a complex and multifaceted mechanism of action, targeting several key signaling pathways implicated in a range of pathological conditions. Its ability to modulate inflammatory responses, induce vasodilation, inhibit cancer cell invasion, and influence drug metabolism highlights its significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate its therapeutic applications and to translate these preclinical findings into clinical practice. The provided diagrams and structured data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Praeruptorin A: A Technical Guide to its Natural Source, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin A is a naturally occurring pyranocoumarin that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, geographical origin, biosynthesis, extraction methodologies, and its modulatory effects on key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.
Natural Source and Origin
The primary natural source of this compound is the root of Peucedanum praeruptorum Dunn , a perennial herb belonging to the Apiaceae family.[1][2] In Traditional Chinese Medicine (TCM), the dried root of this plant is known as "Qianhu" (前胡) and has been used for centuries to treat respiratory ailments such as cough and asthma.[2]
Geographical Distribution: Peucedanum praeruptorum Dunn is predominantly found in the southern regions of China, including the provinces of Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan.[2][3] It typically grows along forest edges, near roadsides, and in semi-open grassy areas within mountainous habitats at altitudes ranging from 250 to 2000 meters.[2][3]
Biosynthesis of this compound
This compound is a secondary metabolite synthesized in Peucedanum praeruptorum Dunn through the phenylpropanoid pathway. This complex biosynthetic route starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the core coumarin structure, which is then further modified to yield a variety of coumarin derivatives, including this compound.
References
Praeruptorin A: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin A (PA) is a naturally occurring pyranocoumarin compound predominantly isolated from the dried roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. As a key bioactive constituent, PA has garnered significant scientific interest for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, cardiovascular, and neuroprotective effects. The following sections delve into the specifics of each of these activities, supported by quantitative data and mechanistic insights.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro models. Its primary mechanism of action in this context is the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to significantly inhibit the production of key inflammatory mediators. Specifically, it reduces the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[1]. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), IL-1β, and TNF-α at both the mRNA and protein levels[1]. Mechanistically, this compound prevents the degradation of the inhibitor of κBα (IκBα) and subsequently blocks the nuclear translocation of the p65 subunit of NF-κB[1].
Furthermore, in polyinosinic-polycytidylic acid (poly (I:C))-induced RAW264.7 cells, this compound was found to inhibit the expression of inflammation-related genes, further supporting its anti-inflammatory potential[2]. In interleukin-1β (IL-1β)-stimulated rat hepatocytes, this compound was also observed to decrease the mRNA levels of Tnf, Ccl20, and Il1r1[3].
Anti-Cancer Activity
This compound has shown promising anti-cancer effects in various cancer cell lines. Its anti-proliferative and anti-metastatic activities are primarily mediated through the suppression of the ERK1/2 signaling pathway.
In human cervical cancer cells (HeLa and SiHa), this compound significantly inhibits cell viability and colony formation in a concentration-dependent manner[4]. It has been demonstrated that PA suppresses the growth and invasion of these cells by inhibiting the expression of matrix metalloproteinase-2 (MMP-2) and downregulating the ERK1/2 signaling pathway[4].
Cardiovascular Effects
This compound exerts significant effects on the cardiovascular system, most notably its vasorelaxant properties. These effects are mediated through endothelium-dependent pathways involving nitric oxide (NO) and the NO-cGMP signaling cascade.
In isolated rat thoracic aorta rings pre-contracted with phenylephrine, this compound induces a concentration-dependent vasodilation[5][6]. This vasorelaxant effect is attenuated by the presence of nitric oxide synthase (NOS) inhibitors (L-NAME and L-NNA) and a guanylyl cyclase inhibitor (ODQ), indicating the involvement of the NO-cGMP pathway[5][6]. Furthermore, this compound has been shown to inhibit Ca2+ influx, which contributes to its vasorelaxant effect[5][6].
Neuroprotective Effects
While much of the research on the neuroprotective effects of Peucedanum praeruptorum has focused on Praeruptorin C, the broader class of praeruptorins has shown potential in this area. Praeruptorin C has been found to protect against NMDA-induced apoptosis in cortical neurons by down-regulating GluN2B-containing NMDA receptors[7]. It also demonstrated neuroprotective effects in a mouse model of Huntington's disease by alleviating motor deficits and depression-like behavior[8][9]. Further research is needed to specifically elucidate the neuroprotective activities of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line | Inducer | Measured Parameter | Concentration of PA | Effect | Reference |
| RAW 264.7 | LPS | NO production | Not specified | Significant inhibition | [1] |
| RAW 264.7 | LPS | IL-1β production | Not specified | Significant inhibition | [1] |
| RAW 264.7 | LPS | TNF-α production | Not specified | Significant inhibition | [1] |
| RAW 264.7 | LPS | iNOS mRNA and protein | Not specified | Suppression | [1] |
| RAW 264.7 | Poly (I:C) | Cell Viability | 1, 2, 3, 4, 5 µM | Slightly affected | [2] |
| RAW 264.7 | Poly (I:C) | Cell Viability | 6, 7 µM | Significantly inhibited | [2] |
| Rat Hepatocytes | IL-1β | NO production | IC50 = 208 µM | Inhibition | [3] |
| Rat Hepatocytes | IL-1β | Tnf, Ccl20, Il1r1 mRNA | Not specified | Reduced levels | [3] |
Table 2: Anti-Cancer Effects of this compound
| Cell Line | Measured Parameter | Concentration of PA | Effect | Reference |
| HeLa | Cell Viability | 0-50 µM (24h) | Significant inhibition | [4] |
| SiHa | Cell Viability | 0-50 µM (24h) | Significant inhibition | [4] |
| HeLa | Colony Formation | 0-30 µM | Significant inhibition | [4] |
| SiHa | Colony Formation | 0-30 µM | Significant inhibition | [4] |
Table 3: Cardiovascular Effects of this compound
| System | Pre-contraction Agent | Measured Parameter | Concentration of PA | Effect | Reference |
| Rat thoracic aorta rings | Phenylephrine | Vasorelaxation | Concentration-dependent | Induces vasodilation | [5][6] |
| Rat thoracic aorta rings | Phenylephrine | pEC50 of vasorelaxation | - | 4.89 ± 0.16 | [5] |
| Rat thoracic aorta rings | Phenylephrine + ODQ | pEC50 of vasorelaxation | 10 µM ODQ | 4.40 ± 0.10 | [5] |
Key Signaling Pathways Involved
The biological activities of this compound are mediated by its interaction with several key intracellular signaling pathways. The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and ERK1/2 pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's suppression of the ERK1/2 signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines such as HeLa and SiHa[4].
-
Materials:
-
HeLa or SiHa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator[10].
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24 hours[4]. Include a vehicle control (DMSO) at the same concentration as in the highest PA treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours[10].
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].
-
Measure the absorbance at 490 nm using a microplate reader[10].
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis of NF-κB and ERK1/2 Pathway Proteins
This protocol outlines the procedure for analyzing the effect of this compound on the expression and phosphorylation of proteins in the NF-κB and ERK1/2 signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel[11].
-
Transfer the separated proteins to a PVDF membrane[11].
-
Block the membrane with blocking buffer for 1 hour at room temperature[11].
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression of target genes such as iNOS, TNF-α, and IL-1β.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for target and reference genes like GAPDH or β-actin)
-
qPCR instrument
-
-
Procedure:
-
Isolate total RNA from cells using an RNA extraction kit and assess its quality and quantity[12].
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a reference gene[13].
-
Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Griess reagent (Part A: 1% sulfanilamide in 2.5% H3PO4; Part B: 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4)[14]
-
Sodium nitrite standard solutions
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Collect cell culture supernatants from each experimental condition.
-
Add 100 µL of supernatant to a 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Mix equal volumes of Griess reagent A and B immediately before use[14].
-
Add 100 µL of the mixed Griess reagent to each well containing supernatant or standard[14].
-
Incubate for 10 minutes at room temperature[15].
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of the NF-κB and ERK1/2 signaling pathways, make it an attractive candidate for the development of novel anti-inflammatory and anti-cancer agents. The vasorelaxant properties of this compound also suggest its potential utility in the management of cardiovascular disorders.
Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Further elucidation of its molecular targets and the exploration of its efficacy in various disease models will be crucial for translating this natural product into a clinically relevant therapeutic. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this compound.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Effect of Praeruptorin C on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin A: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Coumarin.
Introduction
Praeruptorin A is a naturally occurring pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional medicine.[1] As a member of the coumarin class of compounds, this compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and biological effects, with a particular emphasis on its underlying signaling pathways. Detailed experimental protocols are also provided to facilitate further research and development.
Chemical Structure and Identification
This compound is characterized by a pentacyclic ring system. The precise stereochemistry of the molecule is crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | [2] |
| Molecular Formula | C₂₁H₂₂O₇ | [2] |
| SMILES | C/C=C(\C)/C(=O)O[C@H]1--INVALID-LINK--OC(=O)C | [2] |
| InChI Key | XGPBRZDOJDLKOT-NXIDYTHLSA-N | [2] |
| CAS Number | 73069-27-9 ((+)-Praeruptorin A) | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 386.4 g/mol | [2] |
| Melting Point | 143-145 °C ((+)-Praeruptorin A) | [3] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. | |
| UV max (in Methanol) | 220, 254, 300, 345 nm | |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Topological Polar Surface Area | 88.1 Ų | [2][4][5] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, cardiovascular, and neuroprotective effects. These activities are mediated through the modulation of specific signaling pathways.
Anti-inflammatory Activity
The most well-documented biological activity of this compound is its potent anti-inflammatory effect. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).
References
- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]
- 4. Praeruptorin C | C24H28O7 | CID 5320692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Praeruptorin D | C24H26O7 | CID 5437825 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into the Stereoisomers of Praeruptorin A: A Technical Guide for Researchers
An In-depth Analysis of (+)-Praeruptorin A and (-)-Praeruptorin A for Researchers, Scientists, and Drug Development Professionals
Praeruptorin A, a pyranocoumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a chiral molecule, this compound exists as two enantiomers, (+)-Praeruptorin A and (-)-Praeruptorin A. Emerging research indicates that these stereoisomers exhibit distinct biological and pharmacokinetic profiles, a critical consideration for drug development and therapeutic applications. This technical guide provides a comprehensive comparison of (+)-Praeruptorin A and (-)-Praeruptorin A, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Biological Activities: A Stereoselective Comparison
The pharmacological effects of this compound are multifaceted, with notable activities in vasorelaxation, anti-inflammation, and calcium channel modulation. Crucially, these effects are stereoselective, with (+)-Praeruptorin A generally demonstrating greater potency.
Vasorelaxant Effects
The differential vasorelaxant properties of the this compound enantiomers are the most well-documented. (+)-Praeruptorin A is a significantly more potent vasodilator than its (-)-counterpart. This enhanced activity is primarily attributed to its interaction with the endothelial nitric oxide synthase (eNOS) pathway.
Table 1: Comparative Vasorelaxant Activity of this compound Stereoisomers
| Stereoisomer | Assay System | Pre-contraction Agent | EC50 (μM) | Potency Ratio ((-)-PA/(+)-PA) | Reference |
| (+)-Praeruptorin A | Isolated rat aortic rings | Phenylephrine (1 μM) | 13.5 ± 2.1 | 4.6 | [1] |
| (-)-Praeruptorin A | Isolated rat aortic rings | Phenylephrine (1 μM) | 62.1 ± 8.7 | [1] | |
| (+)-Praeruptorin A | Isolated rat aortic rings | KCl (60 mM) | 9.8 ± 1.5 | 5.9 | [1] |
| (-)-Praeruptorin A | Isolated rat aortic rings | KCl (60 mM) | 57.8 ± 7.9 | [1] |
EC50 values represent the concentration required to achieve 50% of the maximal relaxation.
The primary mechanism underlying the superior vasorelaxant effect of (+)-Praeruptorin A involves the activation of the endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production and subsequent activation of the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle cells. This signaling cascade ultimately results in vasodilation.[1] Molecular docking studies have suggested that (+)-Praeruptorin A has a higher binding affinity for eNOS compared to (-)-Praeruptorin A, providing a molecular basis for its enhanced activity.[1]
References
Praeruptorin A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Praeruptorin A is a prominent pyranocoumarin constituent isolated from the root of Peucedanum praeruptorum Dunn, a perennial herb utilized for centuries in traditional Chinese medicine under the name "Qian-Hu". Traditionally, it has been prescribed for respiratory ailments such as cough, asthma, and excess phlegm.[1][2] Modern pharmacological research has expanded upon these traditional uses, revealing a broad spectrum of bioactivities for this compound, including anti-inflammatory, cardiovascular, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Pharmacological Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, with the modulation of key signaling pathways being a central theme. The following sections detail its primary pharmacological activities and the experimental evidence supporting them.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]
In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5] It also suppresses the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4] Mechanistically, this compound prevents the degradation of the inhibitor of κBα (IκBα), thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1]
In a mouse model of allergic airway disease, orally administered this compound significantly reduced airway hyperresponsiveness and eosinophilic inflammation. It also decreased the levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid, further highlighting its potent anti-inflammatory effects in the respiratory system.[1]
dot
Caption: this compound inhibits the NF-κB signaling pathway.
Cardiovascular Effects
This compound exhibits significant vasorelaxant properties, suggesting its potential in the management of hypertension.[2] Studies on isolated rat thoracic aorta rings pre-contracted with phenylephrine have shown that this compound induces endothelium-dependent vasorelaxation.[2]
The mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The vasorelaxant effect of this compound is attenuated by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase.[2] Furthermore, this compound has been identified as a calcium channel blocker, contributing to its vasorelaxant and antihypertensive effects.[6]
dot
Caption: Vasorelaxant mechanism of this compound.
Anti-Cancer Activity
This compound has demonstrated anti-proliferative and anti-metastatic effects in various cancer cell lines, including human cervical cancer (HeLa) and non-small cell lung cancer cells.[7][8]
In HeLa cells, this compound was found to inhibit cell proliferation and colony formation. It induces cell cycle arrest at the G0/G1 phase and downregulates the expression of cyclin D1.[8] A key mechanism underlying its anti-cancer effects is the suppression of the Extracellular signal-regulated kinase (ERK) signaling pathway.[8] By inhibiting the ERK1/2 pathway, this compound reduces the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in cancer cell invasion and metastasis.[8]
dot
Caption: this compound's inhibition of the ERK signaling pathway.
Neuroprotective Effects
The neuroprotective potential of this compound and its related compounds is an emerging area of research. Praeruptorin C, a structurally similar compound, has been shown to protect cortical neurons from N-methyl-D-aspartate (NMDA)-induced apoptosis.[9] This neuroprotection is achieved by down-regulating the GluN2B-containing NMDA receptors and balancing the expression of Bcl-2 and Bax, key regulators of apoptosis.[9] Given the structural similarity, it is plausible that this compound may exert similar neuroprotective effects, although further research is needed to confirm this.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Rat Hepatocytes | NO Production Inhibition | IC₅₀ | 208 µM | [5] |
| Artemia salina | Cytotoxicity | LC₅₀ | 121.2 µg/mL | [10] |
| A549 (Human Lung Cancer) | Cell Viability | IC₅₀ | > 50 µM | [7] |
| H1299 (Human Lung Cancer) | Cell Viability | IC₅₀ | > 50 µM | [7] |
| HeLa (Human Cervical Cancer) | Cell Viability | IC₅₀ | ~20 µM (at 24h) | [8] |
| SiHa (Human Cervical Cancer) | Cell Viability | IC₅₀ | > 20 µM (at 24h) | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | Reference |
| Intravenous | 2.5 mg/kg | - | - | 1357.8 ± 321.5 | 0.8 ± 0.2 | [11] |
| Oral | 60 mg/kg | 15.6 ± 4.2 | 0.5 | 68.9 ± 18.7 | - | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the bioactivities of this compound.
Extraction and Isolation of this compound
This compound is typically extracted from the dried roots of Peucedanum praeruptorum.
-
Extraction: The powdered roots are extracted with a solvent such as methanol under reflux. The resulting extract is then concentrated under vacuum.[13]
-
Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol, to yield different fractions.[10][13]
-
Isolation: this compound is isolated from the ethyl acetate fraction using column chromatography on silica gel with a mobile phase such as a toluene/ethyl acetate gradient.[10] Identification and structural elucidation are confirmed by ¹H and ¹³C NMR analysis.[10][13]
dot
References
- 1. Effects of (±)-praeruptorin A on airway inflammation, airway hyperresponsiveness and NF-κB signaling pathway in a mouse model of allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Studies on structure modification of (+)-praeruptorin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolis...: Ingenta Connect [ingentaconnect.com]
- 13. mdpi.com [mdpi.com]
Pharmacological Profile of Praeruptorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praeruptorin A, a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn, has demonstrated a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, pharmacokinetic properties, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a major bioactive constituent of the traditional Chinese medicine "Qian-Hu," which has been historically used for treating respiratory ailments.[1] Modern pharmacological research has revealed its potential in a broader range of therapeutic areas, including cardiovascular diseases, inflammation, and oncology. This guide synthesizes the current scientific knowledge on this compound to facilitate further investigation and development of this promising natural compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various biological activities.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line / Model | Parameter | Value | Reference(s) |
| Anticancer | A549 (Human Lung Carcinoma) | IC50 | 33.5 ± 7.5 µM | [2] |
| H1299 (Human Non-Small Cell Lung Cancer) | IC50 | 30.7 ± 8.4 µM | [2] | |
| Vasodilation | Isolated Rat Thoracic Aorta (Phenylephrine-induced contraction) | EC50 | Not explicitly quantified, but demonstrated concentration-dependent relaxation. | [3] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | IC50 (Nitric Oxide Production) | Specific IC50 value not reported, but significant inhibition observed. | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | T1/2 (Half-life) | Reference(s) |
| Intravenous | 5 mg/kg | 1385.4 ± 358.6 µg/Lh (Control); 2265.4 ± 487.2 µg/Lh (Liver Cirrhosis) | Not Reported | 2.01 ± 0.43 h (Control); 3.37 ± 0.82 h (Liver Cirrhosis) | [5] |
| Oral (in extract) | Not specified | Systemic exposure was slightly higher in acute lung injury rats compared to normal rats. | Not specified | Not specified | [6] |
Note: The available pharmacokinetic data for oral administration is qualitative. Further studies are needed to determine the absolute bioavailability and detailed pharmacokinetic profile following oral dosing.
Mechanisms of Action & Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound has been shown to possess significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the degradation of the inhibitory protein IκBα.[4] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][7]
Cardiovascular Effects: Vasodilation
This compound induces vasodilation through a dual mechanism involving the endothelium-dependent nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the blockade of calcium channels. It stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), which in turn activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[3] This leads to an increase in cGMP levels, resulting in vasorelaxation. Additionally, this compound directly inhibits the influx of extracellular Ca²⁺ into vascular smooth muscle cells, further contributing to its vasodilatory effect.[3]
Anticancer Activity: Targeting the ERK/MMP1 Signaling Pathway
In the context of cancer, particularly hepatocellular carcinoma, this compound has been reported to reduce cell metastasis by targeting the extracellular signal-regulated kinase (ERK) and matrix metalloproteinase-1 (MMP1) signaling pathway.[1] The precise mechanism of how this compound modulates this pathway to inhibit metastasis is an area of ongoing research.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological effects.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol outlines the steps for detecting the levels of key proteins in the NF-κB pathway, such as p-IκBα, IκBα, and p65, in cell lysates.
-
Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-inflammatory Murine Model
This protocol describes a general procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation.
-
Animal Model: BALB/c mice are commonly used. Acute inflammation can be induced by intraperitoneal injection of LPS or other inflammatory agents.
-
Treatment: this compound is administered to the mice (e.g., by oral gavage or intraperitoneal injection) at various doses prior to the induction of inflammation. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are included.
-
Sample Collection: At a specified time after the inflammatory challenge, blood samples are collected for cytokine analysis (e.g., via cardiac puncture). Tissues of interest (e.g., lung, liver) may also be harvested for histological examination or molecular analysis.
-
Outcome Measures:
-
Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA kits.
-
Histopathology: Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression: Expression of inflammatory genes in tissues can be quantified using qRT-PCR.
-
Pharmacokinetics and Metabolism
Studies in rats have shown that this compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2.[5] Following intravenous administration, it exhibits a relatively short half-life.[5] Oral administration of a Peucedanum praeruptorum extract resulted in detectable systemic levels of this compound, although its absolute oral bioavailability has not been determined.[6] Further research is required to fully characterize the pharmacokinetic profile of this compound, especially in humans, and to investigate potential drug-drug interactions.
Safety and Toxicology
Currently, there is limited publicly available information on the formal safety and toxicology of this compound. Comprehensive studies, including acute and chronic toxicity assessments, are necessary to establish a complete safety profile for this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a diverse pharmacological profile, demonstrating significant anti-inflammatory, cardiovascular, and anticancer potential. Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB, NO-cGMP, and ERK/MMP1. While preclinical data are encouraging, further research is warranted to:
-
Fully elucidate the molecular targets and upstream signaling events.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic studies in various species, including humans.
-
Establish a thorough safety and toxicology profile.
-
Perform well-designed clinical trials to evaluate its therapeutic efficacy and safety in human populations.
The information compiled in this technical guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this compound.
References
- 1. Release of tumor necrosis factor-alpha from macrophages. Enhancement and suppression are dose-dependently regulated by prostaglandin E2 and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Praeruptorin A: A Comprehensive Technical Review of its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praeruptorin A, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has a long history of use in traditional Chinese medicine for treating respiratory ailments.[1][2] Modern pharmacological research has revealed its diverse therapeutic potential, spanning cardiovascular, anti-inflammatory, anticancer, and neuroprotective applications. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, which are attributed to its modulation of various signaling pathways. The primary pharmacological effects and the underlying mechanisms are detailed below.
Cardiovascular Effects
This compound is well-recognized for its vasorelaxant properties, primarily mediated through its action on the vascular endothelium and smooth muscle cells.[3]
Mechanism of Action:
-
Calcium Channel Blockade: this compound functions as a voltage-operated Ca2+ channel blocker.[3] It induces concentration-dependent relaxation in isolated rat aortic rings pre-contracted with KCl.[3] The (+)-praeruptorin A isomer is a more potent vasorelaxant than its (-)-praeruptorin A counterpart.[3]
-
Endothelium-Dependent Vasorelaxation: The vasorelaxant effect is partially dependent on the endothelium and is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[3] (+)-Praeruptorin A has been shown to activate endothelial nitric oxide synthase (eNOS), leading to increased NO production.[3]
Signaling Pathway for Vasorelaxation:
Caption: Vasorelaxant mechanism of this compound.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various experimental models.
Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: this compound suppresses the production of nitric oxide (NO) in interleukin-1β (IL-1β)-stimulated rat hepatocytes.[4] It also reduces the mRNA levels of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and C-C motif chemokine ligand 20 (CCL20).[4]
-
Inhibition of Ferroptosis: In the context of sepsis, this compound has been shown to inhibit ferroptosis.[5] It achieves this by reducing malondialdehyde (MDA) accumulation, preventing glutathione (GSH) depletion, and enhancing the expression of glutathione peroxidase 4 (GPX4).[5] Furthermore, it markedly decreases the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), a key enzyme in inflammation.[5]
Signaling Pathway for Anti-inflammatory Action:
Caption: Anti-inflammatory and anti-ferroptotic mechanisms of this compound.
Anticancer Activity
This compound has shown promise as an anticancer agent by inhibiting metastasis and overcoming multidrug resistance.
Mechanism of Action:
-
Inhibition of Metastasis: this compound has been found to reduce the metastasis of human hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway.[1]
-
Reversal of Multidrug Resistance: It can reverse P-glycoprotein-mediated multidrug resistance in cancer cells, potentially by acting as a P-gp inhibitor.[6]
Other Pharmacological Activities
-
Hepatoprotective Effects: this compound and its racemate, Praeruptorin C, can upregulate the expression of multidrug resistance-associated protein 2 (MRP2) in HepG2 cells via the constitutive androstane receptor (CAR)-mediated pathway.[7] This suggests a role in hepatoprotection and potential for herb-drug interactions.[7]
-
Neuroprotective, Anti-platelet Aggregation, and Antiasthma Effects: Various studies have reported these additional pharmacological properties, although the underlying mechanisms are less well-defined.[1][3]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the biological activities of this compound.
| Activity | Model System | Parameter | Value | Reference |
| Anti-inflammatory | IL-1β-treated rat hepatocytes | IC₅₀ (NO production) | 208 µM | [4] |
| Vasorelaxation | Phenylephrine-induced vasoconstriction in precontracted aortic rings | Concentration Range | 10⁻⁶ - 10⁻⁴ M | [3] |
| Vasorelaxation | KCl-contracted isolated rat aortic rings | pEC₅₀ (with indomethacin) | 4.58 ± 0.11 | [8] |
| Vasorelaxation | KCl-contracted isolated rat aortic rings | pEC₅₀ (control) | 4.99 ± 0.28 | [8] |
Experimental Methodologies
This section details the experimental protocols for key studies that have characterized the pharmacological effects of this compound.
Assessment of Vasorelaxant Effects
-
Preparation of Aortic Rings: Thoracic aortas are isolated from rats, and aortic rings are prepared.
-
Tension Recording: The rings are mounted in an organ bath system, and tension is recorded.
-
Experimental Protocol: Aortic rings are pre-contracted with phenylephrine or KCl. The vasorelaxant effects of this compound are then assessed by adding it in a cumulative concentration-dependent manner. To investigate the role of the endothelium, experiments are conducted in both endothelium-intact and endothelium-denuded rings. The involvement of specific pathways is studied using inhibitors such as L-NAME (an eNOS inhibitor) and indomethacin (a cyclooxygenase inhibitor).[3][8]
Experimental Workflow for Vasorelaxation Assay:
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation Into the Inhibition of Ferroptosis by Praeruptorin-A in Sepsis Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Praeruptorin A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Praeruptorin A in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a significant bioactive pyranocoumarin compound predominantly found in the root of Peucedanum praeruptorum Dunn (Qian-hu). It has garnered considerable interest in the pharmaceutical field due to its potential therapeutic effects, including anti-hypertensive properties, by acting as a calcium channel blocker.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This application note details a robust HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters for the analysis of this compound.
Table 1: HPLC Instrumental Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | Reversed-phase C18 column |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 323 nm |
Note: The conditions are based on a method developed for Praeruptorin D, a structurally similar compound, and are expected to provide good separation for this compound.[2] Alternative conditions using a gradient elution with acetonitrile and water (containing 0.05% formic acid) have also been reported for LC-MS/MS analysis of this compound.[3][4]
Reagents and Standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Internal Standard (IS), e.g., Osthole[2]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.
-
Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., Osthole) in methanol at a concentration of 1 mg/mL. A working IS solution of 10 µg/mL can be prepared by diluting the stock solution.[2]
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for plasma/tissue samples and herbal materials.
Protocol for Plasma and Tissue Samples (Liquid-Liquid Extraction)[2]
-
To 100 µL of plasma or tissue homogenate in a centrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL).
-
Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes to extract the analyte.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step (step 2-4) one more time to improve recovery.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
Protocol for Herbal Materials (Solid-Liquid Extraction)
-
Accurately weigh a suitable amount of powdered herbal material (e.g., Radix Peucedani).
-
Transfer the powder to an extraction vessel.
-
Add a defined volume of a suitable solvent (e.g., methanol or ethanol).
-
Perform extraction using a method such as ultrasonication or reflux. Supercritical fluid extraction with CO2 has also been shown to be effective.[5]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an aliquot into the HPLC system.
Method Validation
Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6] Key validation parameters are summarized in the table below, with typical acceptance criteria.
Table 2: Method Validation Parameters and Typical Results
| Parameter | Typical Specification | Example Result for a this compound/related compound method |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a concentration range of 0.99-990.0 ng/mL for this compound[3][4] |
| Precision (%RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra- and inter-batch precision within 14.05%[3][4] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | Accuracy between 89.39% and 109.50%[3][4] |
| Limit of Quantification (LOQ) | Sufficient for the intended application | Sufficient for in vivo pharmacokinetic studies[3][4] |
| Extraction Recovery | Consistent and reproducible | 76.35% - 89.58% for this compound and its metabolite[3][4] |
| Specificity | No interfering peaks at the retention time of the analyte | Excellent specificity demonstrated[2] |
Data Presentation and Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Sample Preparation Workflow for Biological Samples
This diagram details the liquid-liquid extraction procedure for biological samples.
Caption: Liquid-liquid extraction protocol for biological samples.
References
- 1. Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tissue Distribution Study of Praeruptorin D from Radix Peucedani in Rats by High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolis...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Praeruptorin A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for the extraction and quantification of Praeruptorin A from plant extracts, particularly from the roots of Peucedanum praeruptorum Dunn (Radix Peucedani). This document includes established protocols for sample preparation, analytical methods using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a summary of reported quantitative data.
Introduction
This compound is a significant bioactive pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine known as "Qianhu".[1] It is recognized for a variety of pharmacological activities, including anti-inflammatory, vasorelaxant, and antitumor effects.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.
This document outlines detailed protocols for the extraction and quantification of this compound, providing researchers with the necessary information to implement these methods in their laboratories.
Experimental Protocols
Extraction of this compound from Plant Material
The following protocols describe methods for extracting this compound from dried and powdered roots of Peucedanum praeruptorum.
2.1.1. Protocol 1: Ultrasonic-Assisted Solvent Extraction
This method utilizes ultrasonication to enhance extraction efficiency.
Materials and Reagents:
-
Dried and powdered root of Peucedanum praeruptorum
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered plant material and place it into a conical flask.
-
Add 25 mL of methanol (or ethanol).
-
Place the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature (e.g., 50°C).
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.
2.1.2. Protocol 2: Supercritical Fluid Extraction (SFE-CO2)
SFE-CO2 is a green extraction technique that offers high efficiency and selectivity.
Materials and Reagents:
-
Dried and powdered root of Peucedanum praeruptorum
-
Supercritical fluid extractor
-
CO2 (SFC grade)
-
Ethanol (as a modifier)
Optimized SFE-CO2 Conditions:
-
Pressure: 34.5 MPa
-
Temperature: 60°C
-
Static Extraction Time: 10 minutes
-
CO2 Flow Rate: 10 mL/min
-
Modifier: Ethanol (0.3 mL)
Procedure:
-
Load the extraction vessel of the SFE system with a known amount of powdered plant material.
-
Set the extraction parameters as listed above.
-
Initiate the extraction process. The static phase allows the supercritical CO2 to penetrate the plant matrix.
-
Following the static phase, begin the dynamic extraction, collecting the extract.
-
The extracted components are separated from the CO2 as the pressure is reduced, and the CO2 is recycled.
-
Dissolve the collected extract in a known volume of methanol for analysis.
-
Filter the solution through a 0.45 µm syringe filter prior to analysis.
Quantification of this compound
2.2.1. Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD)
This protocol details a validated HPLC method with Diode Array Detection (DAD) for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: Phenomenex Luna C18 (5 µm, 4.6 x 250 mm) or equivalent.[3]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).[3]
-
Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 322 nm or 330 nm.[3]
-
Injection Volume: 10 µL.
Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of approximately 1-100 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound. The linearity should be confirmed by a correlation coefficient (r²) > 0.999.
Sample Analysis:
-
Inject the filtered plant extract solution into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
2.2.2. Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A system such as a Thermo Scientific or Sciex triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Column: Thermo BDS Hypersil C18 (2.1 mm × 50 mm, 2.4 µm) or similar.[4]
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and acetonitrile (B).[4]
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For this compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 409.2 → 227.0 for [M+Na]+).
-
Sample Preparation and Analysis:
-
Sample preparation can follow the extraction protocols mentioned above. For plasma or other biological samples, protein precipitation with acetonitrile is a common method.[4]
-
Prepare calibration standards in a matrix similar to the sample to be analyzed to account for matrix effects.
-
The analysis is performed in MRM mode for high specificity and sensitivity. The calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
Data Presentation
Table 1: Quantitative Data of this compound in Peucedanum praeruptorum Extracts
| Plant Source | Extraction Method | Analytical Method | This compound Content (% w/w) | Reference |
| P. praeruptorum roots | Methanol extraction | HPLC-DAD | 0.288 – 0.759 | [3] |
| P. praeruptorum roots | Not specified | HPLC | This compound is the major constituent | [5] |
| P. praeruptorum roots | Not specified | UPLC-Q/TOF-MS | Qualitative identification | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]
- 6. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Praeruptorin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin A (PA) is a natural pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn.[1] This traditional Chinese medicine has been historically used for treating coughs, colds, and upper respiratory infections.[2] Modern pharmacological studies have revealed a broader spectrum of biological activities for this compound, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.[2][3] These therapeutic potentials are attributed to its modulation of key cellular signaling pathways.[4][5]
These application notes provide detailed protocols for a range of cell-based assays to investigate the biological activities of this compound. The included methodologies are designed to enable researchers to assess its anti-inflammatory, anti-cancer, and vasodilatory effects in a controlled laboratory setting.
Data Summary of this compound Activity
The following tables summarize the quantitative data from various cell-based assays investigating the effects of this compound.
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Inducer | Assay | Endpoint Measured | Concentration of PA | Result | Reference |
| RAW 264.7 | Poly (I:C) | Cell Viability | Cell Viability | 1, 2, 3, 4, 5 µM | No significant effect | [4] |
| RAW 264.7 | Poly (I:C) | Cell Viability | Cell Viability | 6, 7 µM | Significant inhibition | [4] |
| RAW 264.7 | LPS | NO Production | Nitric Oxide (NO) | Not specified | Significant inhibition | [1] |
| RAW 264.7 | LPS | Cytokine Production | IL-1β, TNF-α | Not specified | Significant inhibition | [1] |
| Rat Hepatocytes | IL-1β | NO Production | Nitric Oxide (NO) | Concentration-dependent | Decrease in NO | [6] |
Table 2: Anti-Cancer Activity of this compound
| Cell Line | Assay | Endpoint Measured | Concentration of PA | Result | Reference |
| HeLa, SiHa | Cell Viability (MTT) | Cell Viability | 0 to 50 µM (24h) | Significant inhibition | [7] |
| HeLa, SiHa | Colony Formation | Colony Formation | 0 to 30 µM | Significant inhibition | [7] |
| Huh-7, SK-Hep-1, PLC/PRF/5 | Cytotoxicity | Cell Viability | Not specified | No cytotoxicity | [5] |
| Human Cervical Cancer Cells | Migration & Invasion | Cell Migration & Invasion | Not specified | Inhibition | [7] |
| Human Hepatocellular Carcinoma Cells | Metastasis | Cell Metastasis | Not specified | Reduction | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
1. Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][4] In response to inflammatory stimuli like LPS or poly (I:C), this compound prevents the degradation of IκB-α, thereby inhibiting the translocation of the NF-κB p65 subunit to the nucleus.[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-1β.[1][4]
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design of Praeruptorin A Studies
These application notes provide detailed protocols and experimental design considerations for researchers and drug development professionals investigating the in vivo effects of Praeruptorin A (PA) and its related compounds. The following sections outline established animal models, comprehensive experimental procedures, and key signaling pathways modulated by this compound.
Data Presentation: Summary of Quantitative In Vivo Data
The following tables summarize the quantitative data from various in vivo studies on this compound and its analogues, providing a clear comparison of their effects across different models.
Table 1: Effect of this compound on Airway Inflammation in an Ovalbumin-Induced Asthma Mouse Model
| Parameter | Control Group | Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Total Inflammatory Cells (x10⁴/mL in BALF) | 2.8 ± 0.6 | 45.3 ± 5.1 | 25.1 ± 3.2 | 15.8 ± 2.5 |
| Eosinophils (x10⁴/mL in BALF) | 0.1 ± 0.03 | 28.7 ± 3.9 | 14.2 ± 2.1 | 7.9 ± 1.5 |
| IL-4 (pg/mL in BALF) | 15.6 ± 2.4 | 85.2 ± 9.3 | 52.3 ± 6.8 | 35.1 ± 4.7 |
| IL-5 (pg/mL in BALF) | 10.2 ± 1.8 | 68.4 ± 7.5 | 41.5 ± 5.1 | 28.6 ± 3.9 |
| IL-13 (pg/mL in BALF) | 20.1 ± 3.1 | 110.5 ± 12.6 | 75.8 ± 8.9 | 50.2 ± 6.4 |
| Serum IgE (ng/mL) | 50.3 ± 6.7 | 480.1 ± 55.2 | 295.7 ± 38.4 | 180.5 ± 25.1 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD.
Table 2: Neuroprotective Effects of Praeruptorin C in a 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease-Like Mouse Model [1][2]
| Parameter | Control Group | 3-NP Model Group | 3-NP + Praeruptorin C (1.5 mg/kg) | 3-NP + Praeruptorin C (3.0 mg/kg) |
| Rotarod Latency (s) | 111.22 ± 4.41 | 39.62 ± 7.28 | 72.67 ± 6.66 | 74.33 ± 14.85 |
| Striatal Glutamate (nmol/mg protein) | 5.48 ± 0.25 | 7.05 ± 0.61 | 5.48 ± 0.11 | 4.82 ± 0.18 |
| Striatal GABA (nmol/mg protein) | 2.53 ± 0.24 | 1.93 ± 0.02 | Not significantly different from 3-NP | Not significantly different from 3-NP |
| Striatal BDNF Expression (relative to control) | 1.0 | Decreased | Increased | Significantly Increased |
| Striatal DARPP32 Expression (relative to control) | 1.0 | Decreased | Increased | Significantly Increased |
Data are presented as mean ± SEM.[2]
Table 3: Pharmacokinetic Parameters of dl-Praeruptorin A in a Dimethylnitrosamine (DMN)-Induced Liver Cirrhosis Rat Model [3][4]
| Parameter | Control Rats | Liver Cirrhosis Rats |
| Dose (mg/kg, IV) | 5 | 5 |
| AUC₀₋∞ (µg·h/mL) | 2.85 ± 0.63 | 5.21 ± 1.12 |
| CL (mL/h/kg) | 1785.4 ± 394.2 | 988.7 ± 213.5 |
| Vd (mL/kg) | 3456.7 ± 760.5 | 2543.2 ± 551.4 |
| t₁/₂ (h) | 1.34 ± 0.29 | 1.78 ± 0.38 |
AUC: Area Under the Curve, CL: Clearance, Vd: Volume of Distribution, t₁/₂: Half-life. Data are presented as mean ± SD. *p < 0.05 vs. control.
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in the data tables.
Protocol 1: Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic airway inflammation in mice to study the anti-inflammatory effects of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Phosphate-buffered saline (PBS)
-
Methacholine
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[5]
-
The control group receives i.p. injections of PBS with alum only.
-
-
Drug Administration:
-
From day 21 to day 27, administer this compound (e.g., 20 and 40 mg/kg) or vehicle intragastrically once daily, one hour before the OVA challenge.
-
-
Airway Challenge:
-
From day 21 to day 27, challenge the mice (excluding the control group) by exposing them to an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
-
Sample Collection and Analysis:
-
48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.
-
Perform total and differential inflammatory cell counts in the BALF.
-
Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA.
-
Collect blood samples to measure serum IgE levels by ELISA.
-
Excise lung tissue for histological analysis (e.g., H&E and PAS staining).
-
Protocol 2: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease-Like Model in Mice[1][2]
This protocol outlines the induction of striatal neurodegeneration to evaluate the neuroprotective effects of Praeruptorin C.
Materials:
-
C57BL/6 mice (6 weeks old)[2]
-
3-Nitropropionic acid (3-NP)
-
Praeruptorin C
-
Saline
-
Behavioral testing apparatus (Rotarod, Open Field)
Procedure:
-
Induction of HD-like Symptoms:
-
Administer 3-NP (50 mg/kg) intraperitoneally twice daily for 5 days to induce neurotoxicity.[2]
-
The control group receives saline injections.
-
-
Drug Administration:
-
Behavioral Testing:
-
Perform motor coordination tests, such as the Rotarod test, to assess motor deficits.
-
Use the Open Field test to evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Molecular Analysis:
-
24 hours after the final Praeruptorin C treatment, euthanize the mice and dissect the striatum.[2]
-
Measure glutamate and GABA levels in striatal tissue homogenates using appropriate assays (e.g., HPLC).[2]
-
Perform Western blot analysis on striatal lysates to determine the protein expression levels of BDNF and DARPP32.[1]
-
Protocol 3: Dimethylnitrosamine (DMN)-Induced Liver Cirrhosis in Rats[3][4]
This protocol describes the induction of liver cirrhosis in rats to study the pharmacokinetics of dl-Praeruptorin A.
Materials:
-
Male Sprague-Dawley rats (180-200 g)[3]
-
Dimethylnitrosamine (DMN)
-
dl-Praeruptorin A
-
Vehicle (e.g., PEG400/Tween80/saline)[3]
-
Surgical tools for cannulation
Procedure:
-
Induction of Liver Cirrhosis:
-
Surgical Preparation:
-
Anesthetize the rats and cannulate the jugular vein (for drug administration) and the carotid artery (for blood sampling).[3]
-
-
Drug Administration and Pharmacokinetic Sampling:
-
Administer a single intravenous dose of dl-Praeruptorin A (5 mg/kg).[3][4]
-
Collect blood samples from the carotid artery at predetermined time points (e.g., 0, 1, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) after drug administration.[3]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Determine the plasma concentrations of dl-Praeruptorin A using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters (AUC, CL, Vd, t₁/₂) using appropriate software.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
References
- 1. Effect of Praeruptorin C on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Praeruptorin A Administration in Animal Models
Introduction
Praeruptorin A (PA), a pyranocoumarin compound isolated from the dried root of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities.[1] As a major bioactive component, it has been traditionally used in Chinese medicine and is now being investigated for its therapeutic potential in various diseases.[1][2] Research indicates that this compound and its analogues, such as Praeruptorin C, exhibit properties including calcium channel blocking, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3][4][5] These notes provide a summary of quantitative data from animal studies, detailed experimental protocols, and visualizations of associated signaling pathways to guide researchers in designing and executing preclinical studies.
Quantitative Data Summary
The following tables summarize the administration protocols and pharmacokinetic parameters of Praeruptorins in various animal models.
Table 1: this compound & C Dosage and Administration in Animal Models
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Vehicle | Reference |
| dl-Praeruptorin A | Rat | Liver Cirrhosis | 5 mg/kg | Intravenous (i.v.) | PEG400/Tween80/Saline (1:1:8, v/v/v) | [3][6] |
| Praeruptorin C | Mouse | Chronic Unpredictable Mild Stress (CUMS) | 0.5 mg/kg, 2 mg/kg | Not Specified | Not Specified | [7] |
| Praeruptorin C | Mouse | Huntington's Disease-like Symptoms (3-NP induced) | 1.5 mg/kg, 3.0 mg/kg | Not Specified | Not Specified | [4] |
Table 2: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats (5 mg/kg, i.v.)
| Parameter | Control Rats | Liver Cirrhosis (LC) Rats | Percentage Change in LC Rats |
| AUC₀₋₈ (µg·h/mL) | Value not specified | Significantly greater than control | +63.5% |
| t₁/₂ (min) | Value not specified | Significantly longer than control | +67.9% |
| Total Body Clearance (CL) (mL/min/kg) | Value not specified | Significantly lower than control | -46.4% |
| Renal Clearance (CLʀ) | Negligible | Negligible | - |
AUC: Area under the plasma concentration-time curve; t₁/₂: Terminal half-life. Data derived from a study on rats with dimethylnitrosamine-induced liver cirrhosis.[3][6]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of dl-Praeruptorin A in a Rat Model of Liver Cirrhosis
This protocol details the procedure for evaluating the pharmacokinetics of dl-Praeruptorin A in rats with experimentally induced liver cirrhosis.[3][6]
1. Animal Model Induction:
- Species: Male Wistar rats.
- Induction Agent: Dimethylnitrosamine (DMN).
- Procedure: Administer DMN to induce liver cirrhosis. The exact DMN dosage and administration schedule should follow established protocols to simulate clinical liver cirrhosis.
2. Animal Preparation:
- Cannulate the jugular vein for drug administration and the carotid artery for blood sampling.[3]
3. Drug Preparation and Administration:
- Compound: dl-Praeruptorin A (Pd-Ia).
- Vehicle: Prepare a solution of Polyethylene Glycol 400 (PEG400), Tween80, and physiological saline in a 1:1:8 volume ratio.[3]
- Dose: 5 mg/kg body weight.
- Administration: Infuse the prepared solution via the cannulated jugular vein.[3][6]
4. Sample Collection:
- Collect blood samples (approx. 0.2 mL) from the carotid artery at predefined time points: 0 (pre-dose), 1, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration.[3]
- Collect urine over a 24-hour period to assess renal excretion.[3]
5. Sample Analysis:
- Process blood samples to obtain plasma.
- Analyze plasma and urine concentrations of dl-Praeruptorin A using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
- Calculate pharmacokinetic parameters (AUC, t₁/₂, CL) using appropriate software.
6. Gene Expression Analysis (Optional):
- At the end of the study, euthanize the animals and collect liver tissue.
- Measure the hepatic mRNA expression of cytochrome P450 isozymes CYP3A1 and CYP3A2 using real-time PCR to investigate mechanisms of altered metabolism.[3][6]
// Nodes
A[label="Induce Liver Cirrhosis\n(Dimethylnitrosamine)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Surgical Preparation\n(Cannulation)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="this compound Admin\n(5 mg/kg, i.v.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Blood Sampling\n(Carotid Artery)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Pharmacokinetic\nData Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B[label="Model Ready"];
B -> C [label="Animal Ready"];
C -> D [label="Time Points"];
D -> E [label="Plasma Samples"];
E -> F [label="Concentration Data"];
}
Caption: Workflow for this compound pharmacokinetic study in rats.
Protocol 2: Efficacy Study of Praeruptorin C in a Mouse Model of Huntington's Disease (HD)
This protocol outlines the evaluation of Praeruptorin C's neuroprotective effects in a chemically-induced mouse model of HD.[4]
1. Animal Model Induction:
- Species: C57BL mice.
- Induction Agent: 3-nitropropionic acid (3-NP).
- Procedure: Inject mice with 3-NP to induce HD-like symptoms, including motor deficits and neuronal damage in the striatum.
2. Drug Administration:
- Compound: Praeruptorin C (Pra-C).
- Doses: Prepare two dose levels: 1.5 mg/kg and 3.0 mg/kg.
- Administration: Treat the 3-NP-injected mice with Pra-C for 3 consecutive days. The route of administration (e.g., intraperitoneal, oral gavage) should be consistent.
3. Behavioral Testing:
- Motor Function: Assess motor deficits using the open field test (OFT) and rotarod test.
- Psychiatric Symptoms: Evaluate depression-like behavior using the forced swimming test (FST) and tail suspension test (TST).
4. Neurochemical and Molecular Analysis:
- Following behavioral tests, euthanize the animals and collect brain tissue, specifically the striatum.
- Western Blot Analysis: Homogenize striatal tissue to prepare protein lysates.
- Probe for key proteins involved in neuronal health and HD pathology:
- Brain-Derived Neurotrophic Factor (BDNF)
- Dopamine- and cAMP-Regulated Phosphoprotein, Mr 32 kDa (DARPP32)
- Huntingtin (Htt) protein
Signaling Pathways and Mechanisms of Action
Praeruptorins exert their effects through the modulation of several key signaling pathways.
Calcium Channel Blockade
This compound is a known Ca²⁺ influx blocker.[3] Praeruptorins C and E also exhibit calcium antagonistic activity.[5] By inhibiting calcium entry into cells, particularly vascular smooth muscle and cardiomyocytes, they can induce vasodilation and reduce myocardial contractility.[5] This is a primary mechanism for their potential cardiovascular applications.
Caption: Mechanism of Praeruptorin-induced vasodilation.
Neuroprotection and Anti-Depressant Effects
Praeruptorin C has demonstrated neuroprotective and anti-depressant effects in animal models of Huntington's disease and chronic stress.[4][7] The proposed mechanism involves the upregulation of key neurotrophic factors and receptors in the brain.
-
Chronic Stress Model: In mice subjected to chronic unpredictable mild stress (CUMS), Pra-C administration reversed the reduction in Brain-Derived Neurotrophic Factor (BDNF) and the glutamate receptor subunit GluA1 in the amygdala.[7]
-
Huntington's Model: In 3-NP-treated mice, Pra-C treatment upregulated BDNF, DARPP32, and huntingtin protein levels in the striatum, protecting neurons from excitotoxicity.[4]
Caption: Neuroprotective signaling of Praeruptorin C.
Anti-Cancer and Anti-Metastatic Effects
This compound and C have shown anti-proliferative and anti-metastatic effects in cancer cell lines.[1][9]
-
Cervical Cancer: this compound inhibits the growth and invasion of human cervical cancer cells, partly by suppressing the ERK1/2 signaling pathway.[1]
-
Lung Cancer: Praeruptorin C suppresses proliferation and invasion of non-small cell lung cancer (NSCLC) cells. This action is linked to the inactivation of the ERK1/2 signaling pathway, leading to a reduction in the expression of cathepsin D (CTSD), a protein involved in metastasis.[9]
Caption: Praeruptorin C anti-metastatic pathway in NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Praeruptorin C on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of praeruptorin C and E isolated from 'Qian-Hu' on swine coronary artery and guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-time PCR Analysis of Praeruptorin A Target Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the molecular effects of Praeruptorin A (Pra A), a natural coumarin compound with significant anti-inflammatory and other biological activities. The following sections detail the identified target genes of Pra A, validated real-time PCR primers for their quantification, detailed experimental protocols for cell treatment and gene expression analysis, and diagrams of the key signaling pathways involved.
Target Genes of this compound
This compound has been shown to modulate the expression of several key genes involved in inflammation, drug metabolism, and ferroptosis. The primary target genes identified in the literature are summarized below.
Table 1: Target Genes of this compound and their Functions
| Gene Symbol | Gene Name | Function |
| IL-1β | Interleukin 1 beta | A key mediator of the inflammatory response. Pra A has been shown to inhibit its expression.[1] |
| HMOX1 | Heme Oxygenase 1 | An enzyme with anti-inflammatory and antioxidant properties. Pra A can influence its expression as part of its anti-inflammatory effects.[1] |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Also known as COX-2, this enzyme is involved in the synthesis of prostaglandins, which are key mediators of inflammation. Pra A has been found to inhibit its expression.[1] |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Involved in cholesterol efflux. Pra A can modulate its expression.[1] |
| MRP2 (ABCC2) | Multidrug Resistance Associated Protein 2 | A transporter protein involved in the efflux of various drugs and endogenous compounds. Pra A can upregulate its expression via the CAR-mediated pathway. |
Real-time PCR Primers for this compound Target Genes
The following table provides a list of validated real-time PCR (qPCR) primer sequences for the human orthologs of the identified target genes. These primers can be used for SYBR Green-based qPCR analysis.
Table 2: Validated Real-time PCR Primer Sequences
| Target Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference (Commercial Supplier/Publication) |
| IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATGAGTCACAGAGG | [2] |
| HMOX1 | CCAGGCAGAGAATGCTGAGTTC | AAGACTGGGCTCTCCTTGTTGC | OriGene (Cat# HP205872)[3] |
| PTGS2 | GCGACATACTCAAGCAGGAGCA | AGGGCTTCAGCAGCATATGGA | OriGene (Cat# HP200900)[4] |
| ABCA1 | CCTTCCTGACCGGTTATCACCA | GCTAGAGATGACAAGGAGGATGGA | OriGene (Cat# HP208622)[5] |
| MRP2 (ABCC2) | GCCAACTTGTGGCTGTGATAGG | ATCCAGGACTGCTGTGGGACAT | OriGene (Cat# HP200372)[6] |
| ACTB (β-actin) | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | (Housekeeping Gene) |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | (Housekeeping Gene) |
Note: It is crucial to validate primer efficiency and specificity under your specific experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for treating macrophage (e.g., RAW 264.7) or liver cancer (e.g., HepG2) cell lines to investigate the effect of this compound on target gene expression.
Materials:
-
RAW 264.7 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Pra A) stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) (for inducing inflammatory response in RAW 264.7 cells)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 or HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
For RAW 264.7 cells, pre-treat the cells with various concentrations of Pra A (e.g., 1, 5, 10 µM) for 1 hour.[1]
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours) in the continued presence of Pra A.
-
For HepG2 cells, treat the cells with various concentrations of Pra A (e.g., 1, 5, 10 µM) for a specified duration (e.g., 24 or 48 hours).
-
-
Control Groups:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of Pra A.
-
Untreated Control: Cells cultured in medium alone.
-
(For RAW 264.7) LPS Control: Cells treated with LPS only.
-
-
Harvesting Cells: After the treatment period, wash the cells twice with ice-cold PBS and then proceed immediately to RNA extraction.
RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
Reverse transcription kit
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of your chosen RNA extraction kit.
-
DNase Treatment: To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit, following the manufacturer's protocol.
Quantitative Real-time PCR (qPCR)
Materials:
-
cDNA samples
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and housekeeping genes (see Table 2)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction as follows:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
qPCR Program: Perform the qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (e.g., ACTB or GAPDH) using the ΔCt method (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways provides a molecular context for the observed changes in gene expression.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for studying the effects of this compound on target gene expression.
Caption: Workflow for gene expression analysis.
By following these detailed application notes and protocols, researchers can effectively investigate the molecular mechanisms of this compound and its potential as a therapeutic agent. The provided primer sequences and pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at understanding the effects of this promising natural compound.
References
- 1. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. origene.com [origene.com]
- 4. origene.com [origene.com]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
Praeruptorin A: Application Notes and Protocols for In Vitro Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin A, a natural coumarin compound isolated from the roots of Radix Peucedani, has demonstrated significant potential as a vasodilator.[1][2] Traditionally used in the treatment of respiratory diseases and hypertension, recent in vitro studies have elucidated its mechanisms of action, highlighting its potential for development as a novel cardiovascular therapeutic agent.[1][2] These application notes provide a comprehensive overview of the experimental protocols and key findings related to the in vitro vasodilatory effects of this compound, intended to guide researchers in this field.
This compound induces vasodilation through a multi-target mechanism primarily involving endothelium-dependent pathways.[1][2][3] Key mechanisms include the stimulation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the prostacyclin pathway.[1][2] Furthermore, this compound exhibits calcium channel blocking activity, contributing to its vasorelaxant effects by inhibiting Ca2+ influx into vascular smooth muscle cells.[1][2][3]
Quantitative Data Summary
The vasodilatory potency and efficacy of this compound have been quantified in isolated rat thoracic aorta rings. The following tables summarize the key quantitative data, providing a clear comparison of its effects under different experimental conditions.
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Rat Thoracic Aorta Rings
| Condition | pEC50 (Mean ± SD) | Emax (%) | Reference |
| Endothelium-intact rings | 5.63 ± 0.15 | Not specified | [3] |
| Endothelium-denuded rings | 4.83 ± 0.14 | Not specified | [3] |
pEC50 represents the negative logarithm of the molar concentration of this compound that produces 50% of the maximal response.
Table 2: Effect of Various Inhibitors on this compound-Induced Vasodilation in Endothelium-Intact Rat Thoracic Aorta Rings
| Inhibitor | Concentration | pEC50 of this compound (Mean ± SD) | Reference |
| Control | - | 4.86 ± 0.09 | [3][4] |
| L-NAME | 300 µM | 4.57 ± 0.07 | [3][4] |
| Indomethacin | Not specified | Reduced vasorelaxant response | [3] |
| ODQ | 10 µM | 4.40 ± 0.10 | [4] |
| TEA | 10 mM | No significant change | [4] |
L-NAME: NG-nitro-L-arginine methyl ester (NOS inhibitor) Indomethacin: Cyclooxygenase (COX) inhibitor ODQ: 1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (Guanylyl cyclase inhibitor) TEA: Tetraethylammonium (KCa channel blocker)
Signaling Pathways
The vasodilatory action of this compound is mediated by intricate signaling pathways within the vascular endothelium and smooth muscle cells.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro vasodilatory effects of this compound.
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the standard procedure for isolating and preparing rat thoracic aortic rings for use in an organ bath system.[1][2]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7)
-
Heparin
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Immediately open the thoracic cavity and carefully excise the thoracic aorta.
-
Place the aorta in a Petri dish filled with ice-cold K-H solution.
-
Gently remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps. Successful denudation should be confirmed by the absence of relaxation to acetylcholine (1 µM).
In Vitro Vasodilation Assay in an Organ Bath System
This protocol details the methodology for measuring the isometric tension of aortic rings in response to this compound.[1][2]
Materials:
-
Isolated aortic rings
-
Organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system (e.g., PowerLab)
-
K-H solution
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine (PE) or other vasoconstrictors (e.g., KCl)
-
This compound stock solution
-
Acetylcholine
Procedure:
-
Mount the aortic rings in the organ baths filled with K-H solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the K-H solution every 15-20 minutes.
-
After equilibration, contract the rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, cumulatively add this compound in increasing concentrations (e.g., 2.77 x 10⁻⁷ to 2.04 x 10⁻⁴ M).[3]
-
Record the relaxation response at each concentration.
-
At the end of the experiment, add a vasodilator such as papaverine to induce maximal relaxation.
-
Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Investigation of the Mechanism of Action
To elucidate the signaling pathways involved in this compound-induced vasodilation, specific inhibitors are used.
Procedure:
-
Following the equilibration period as described in Protocol 2, pre-incubate the aortic rings with one of the following inhibitors for 20-30 minutes before adding the vasoconstrictor:
-
To investigate the role of nitric oxide synthase (NOS): L-NAME (e.g., 300 µM).[3][4]
-
To investigate the role of guanylyl cyclase: ODQ (e.g., 10 µM).[4]
-
To investigate the role of cyclooxygenase (COX): Indomethacin (e.g., 10 µM).
-
To investigate the role of K+ channels: Tetraethylammonium (TEA, e.g., 10 mM).[4]
-
-
After the pre-incubation period, induce contraction with phenylephrine.
-
Construct a cumulative concentration-response curve for this compound as described in Protocol 2.
-
Compare the concentration-response curves obtained in the presence and absence of the inhibitors to determine their effect on this compound-induced vasodilation.
Assessment of Calcium Channel Blocking Activity
This protocol is designed to evaluate the effect of this compound on vasoconstriction induced by extracellular calcium.[1]
Materials:
-
Endothelium-denuded aortic rings
-
Calcium-free K-H solution
-
High-potassium, calcium-free K-H solution (substituting NaCl with an equimolar amount of KCl)
-
This compound
-
Calcium chloride (CaCl2)
Procedure:
-
Mount endothelium-denuded aortic rings in an organ bath containing calcium-free K-H solution.
-
Depolarize the rings by replacing the normal K-H solution with high-potassium, calcium-free K-H solution.
-
After a stable baseline is achieved, cumulatively add CaCl2 (e.g., 6.00 x 10⁻⁵ to 4.55 x 10⁻³ M) to induce concentration-dependent contractions.
-
Wash the rings and incubate them with this compound (e.g., 2.76 x 10⁻⁵ M) for 10 minutes.[3]
-
Repeat the cumulative addition of CaCl2 in the presence of this compound.
-
Compare the concentration-response curves for CaCl2 in the presence and absence of this compound to assess its inhibitory effect on calcium influx.
Experimental Workflow
The logical flow of experiments to characterize the vasodilatory properties of a test compound like this compound is depicted below.
Caption: General experimental workflow for in vitro vasodilation studies.
Conclusion
This compound is a promising natural compound with potent vasodilatory effects demonstrated in vitro. Its multi-target mechanism, involving the NO-cGMP pathway, prostacyclin pathway, and inhibition of calcium influx, makes it an interesting candidate for further investigation in the context of cardiovascular diseases. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound and similar compounds.
References
- 1. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Investigating the Anti-inflammatory Effects of Praeruptorin A in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview and detailed protocols for studying the anti-inflammatory properties of Praeruptorin A (PA) in macrophage cell lines. This compound is a natural pyranocoumarin compound that has demonstrated significant potential in mitigating inflammatory responses.
Introduction and Mechanism of Action
This compound (PA), isolated from the root of Peucedanum praeruptorum Dunn, is an active compound recognized for its anti-inflammatory effects.[1] Research has shown that PA can suppress the inflammatory response in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS) and Polyinosinic-polycytidylic acid (poly (I:C)).[2]
The primary mechanism of action for this compound's anti-inflammatory activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation with LPS, IκB-α is degraded, allowing NF-κB to translocate into the nucleus, where it initiates the transcription of various pro-inflammatory genes.[1] this compound has been shown to prevent the degradation of IκB-α, thereby inhibiting the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[1]
This inhibitory action leads to a significant reduction in the production of key inflammatory molecules, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1]
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Praeruptorin A stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Praeruptorin A in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound in DMSO?
A1: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a stock solution. For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: What is the stability of this compound in aqueous solutions or cell culture media?
A2: this compound, like many coumarin derivatives, is susceptible to degradation in aqueous environments, particularly under acidic or alkaline conditions. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a DMSO stock solution. Do not store this compound in aqueous solutions for extended periods.
Q3: Are there any known issues with this compound stability that could affect my experimental results?
A3: Yes, the degradation of this compound can lead to a loss of its biological activity. If you observe inconsistent or weaker than expected effects in your assays, it may be due to compound instability. Ensure you are following proper storage and handling procedures. For sensitive experiments, it is recommended to perform a stability test under your specific experimental conditions.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has also been reported to upregulate the expression of Multidrug Resistance-associated Protein 2 (MRP2) through the Constitutive Androstane Receptor (CAR) pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions in cell culture media immediately before use. |
| Low purity of the this compound sample. | Verify the purity of your this compound sample using an appropriate analytical method such as HPLC. | |
| Precipitation observed in cell culture media | Poor solubility of this compound at the working concentration. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Variability between experimental replicates | Inconsistent timing between the preparation of the working solution and its addition to the cells. | Standardize the time between diluting the this compound stock solution and adding it to your experimental setup to minimize variability due to time-dependent degradation. |
Data on this compound Stability in DMSO
While specific quantitative kinetic data for this compound degradation in DMSO is not extensively available in peer-reviewed literature, the following stability recommendations are based on supplier information and general knowledge of coumarin chemistry.
| Storage Condition | Solvent | Recommended Maximum Storage Time |
| -20°C | Anhydrous DMSO | 1 month |
| -80°C | Anhydrous DMSO | 1 year |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Phosphate-buffered saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system with a UV detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or trifluoroacetic acid (for mobile phase modification)
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
3. Incubation in Cell Culture Medium:
- Dilute the this compound stock solution with the desired cell culture medium to a final working concentration (e.g., 10 µM).
- Incubate the solution at 37°C in a cell culture incubator.
- At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the incubated solution.
- Immediately stop any further degradation by freezing the aliquots at -80°C until analysis.
4. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Prepare a suitable mobile phase for the separation of this compound and its potential degradation products. A common mobile phase for coumarins is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
- Establish an appropriate detection wavelength based on the UV absorbance maximum of this compound.
- Inject a known volume of the thawed aliquots from the stability study onto the HPLC system.
- Record the chromatograms and integrate the peak area corresponding to this compound at each time point.
5. Data Analysis:
- Plot the peak area of this compound against the incubation time.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- From this data, you can estimate the rate of degradation and the half-life of this compound under your specific experimental conditions.
Visualizations
References
- 1. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Praeruptorin A precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Praeruptorin A, focusing on the common issue of its precipitation in aqueous solutions.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to aqueous buffer or cell culture medium.
Possible Cause 1: Low Aqueous Solubility
This compound is a hydrophobic molecule and is practically insoluble in water. Direct addition of a concentrated stock solution (e.g., in DMSO) to an aqueous environment can cause it to immediately precipitate out of solution.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. While aiming for the lowest possible solvent concentration to avoid cellular toxicity (typically <0.5% DMSO in cell culture), a slightly higher concentration might be necessary. It is crucial to include a vehicle control with the same final solvent concentration in your experiments.
-
Use Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80 in saline.[1]
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in the aqueous buffer or medium. This gradual decrease in the organic solvent concentration can help keep the compound in solution.
-
Pre-warming the Medium: Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[2]
Experimental Protocol: Preparing a this compound Working Solution for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or brief sonication.
-
Intermediate Dilution (in medium): Pre-warm your cell culture medium (with or without serum) to 37°C.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of your stock solution into the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium (1:100 dilution to 100 µM).
-
Final Dilution (in culture vessel): Add the required volume of the intermediate dilution to your cell culture plate or flask containing the final volume of pre-warmed medium. Mix gently by swirling the plate.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before and after addition to the cells.
Issue 2: The aqueous solution of this compound becomes cloudy or shows precipitation over time.
Possible Cause 1: Instability in Aqueous Environment
This compound may have limited stability in aqueous solutions, leading to degradation and precipitation over time. The pH of the buffer can also significantly influence its stability.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound immediately before each experiment.
-
pH Optimization: If your experimental setup allows, you can test the solubility and stability of this compound in a small range of pH values to determine the optimal condition. Generally, for cell-based assays, the pH should be maintained around 7.2-7.4.
-
Storage of Stock Solutions: Store concentrated stock solutions in an appropriate solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]
Experimental Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) at the final working concentration. Include any co-solvents that will be used in the experiment.
-
Time Points: Aliquot the solution into separate sterile tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the tubes under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Sample Analysis: At each time point, remove an aliquot and analyze it by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound in various solvents is summarized in the table below. It is important to note that this compound is practically insoluble in water.
| Solvent | Solubility |
| DMSO | ~77 mg/mL |
| Ethanol | ~40 mg/mL |
| Water | Insoluble |
Q2: What is the recommended method for preparing a this compound solution for in vivo studies?
A2: For in vivo administration, a co-solvent system is typically required to maintain this compound in solution. The following table provides examples of formulations that have been used. It is crucial to perform a tolerability study for any new formulation in your animal model.
| Protocol | Formulation | Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Results in a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Results in a suspended solution; may require sonication. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Results in a clear solution. |
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions prepared in a suitable organic solvent like DMSO should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3][4]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, gentle sonication can be used to aid in the dissolution of this compound, especially when preparing concentrated stock solutions or when precipitation is observed.[1] However, excessive sonication should be avoided as it can potentially lead to degradation. If precipitation occurs upon dilution into an aqueous buffer, sonication of the final diluted solution may not be sufficient to achieve a stable solution.
Q5: My this compound precipitated in my cell culture media. Are my results still valid?
A5: If precipitation is observed, the actual concentration of soluble, and therefore active, this compound in your experiment is unknown and will be lower than the intended concentration. This can lead to inaccurate and unreliable results. It is strongly recommended to troubleshoot the solubility issue and repeat the experiment with a clear, stable solution.
Signaling Pathways and Experimental Workflows
This compound Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation issues.
This compound and the CAR Signaling Pathway
This compound has been shown to upregulate the expression of Multidrug Resistance-Associated Protein 2 (MRP2) through the Constitutive Androstane Receptor (CAR) mediated pathway.[5]
Caption: this compound activates the CAR signaling pathway to increase MRP2 expression.
This compound and the ERK/MMP1 Signaling Pathway
This compound has been reported to inhibit the ERK/MMP1 signaling pathway, which is involved in cancer cell migration and invasion.
Caption: this compound inhibits the ERK/MMP1 signaling pathway.
This compound and the ERK/CTSD Signaling Pathway
This compound has been suggested to inactivate the ERK/CTSD (Cathepsin D) signaling pathway in non-small cell lung cancer.
Caption: this compound's proposed role in the ERK/CTSD signaling pathway.
References
Technical Support Center: Optimizing Praeruptorin A for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Praeruptorin A concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PA) is a pyranocoumarin, a type of natural organic compound, isolated from the dried root of Peucedanum praeruptorum Dunn.[1] It has been investigated for various pharmacological activities, including anticancer effects.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways. For instance, in some cancer cell lines, this compound has been shown to inhibit the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.[1][3] It may also suppress the p38/AKT signaling cascade.[2] By interfering with these pathways, this compound can lead to decreased cell viability and inhibit cell invasion.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published studies, a common starting concentration range for this compound in in vitro experiments is between 0 and 50 μM.[1] However, the optimal concentration is highly dependent on the specific cell line being used and the duration of the experiment (e.g., 24, 48, or 72 hours). For some cell lines, such as human hepatocellular carcinoma cells, this compound may not induce direct cytotoxicity even at these concentrations but can still affect cell metastasis.[3] Therefore, a broad dose-response experiment is recommended to determine the optimal range for your specific model.
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound and is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Solvent: Use high-purity, anhydrous DMSO.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This allows for the addition of a very small volume to your cell culture medium, minimizing solvent toxicity.
-
Procedure: To prepare the stock, dissolve a known weight of this compound in the appropriate volume of DMSO. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What is the maximum permissible DMSO concentration in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 0.5% (v/v).[4] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups. This allows you to distinguish the effects of this compound from any effects of the solvent itself.
Troubleshooting Guide
Issue 1: I am observing precipitation in my culture wells after adding this compound.
-
Question: Why is my compound precipitating and how can I fix it?
-
Answer: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. While it is soluble in your DMSO stock, its aqueous solubility is much lower.[5]
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells. Sometimes, slightly increasing the final DMSO concentration (while staying within the non-toxic limit, e.g., <0.5%) can help.
-
Modify Dilution Method: Instead of diluting your DMSO stock directly into a large volume of medium, try a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final culture wells.
-
Reduce Final this compound Concentration: Your working concentration may be too high. Re-evaluate the necessary concentration range based on preliminary dose-response curves.
-
Incubation Conditions: Ensure your incubator has proper humidification to prevent evaporation from the wells, which can concentrate the compound and lead to precipitation.[4]
-
-
Issue 2: My MTT assay results are inconsistent or show an unexpected increase in viability at high concentrations of this compound.
-
Question: Why are my MTT results unreliable when using a plant-derived compound?
-
Answer: The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. However, plant-derived compounds like this compound can interfere with the assay in several ways:
-
Direct MTT Reduction: Some compounds can chemically reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though there are more viable cells than there actually are, especially at high compound concentrations.[6]
-
Formazan Crystal Interference: Precipitated this compound can interfere with the proper solubilization and absorbance reading of the formazan crystals.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MTT assay results.
Q3: What are more reliable alternatives to the MTT assay for plant compounds like this compound?
-
Answer: Several alternative assays are less prone to interference from plant extracts and are recommended for compounds like this compound:
-
ATP Viability Assay: This assay measures the amount of ATP in viable cells. Since ATP is rapidly degraded upon cell death, the luminescent signal directly correlates with the number of living cells. This method is generally considered more sensitive and reliable than tetrazolium-based assays.[6]
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells. The NRU assay has been shown to be more sensitive and reliable than the MTT assay for evaluating the cytotoxicity of plant extracts.[6]
-
Data Presentation: Effect of this compound on Cell Viability
The following tables summarize the available quantitative data on the effect of this compound and its source plant extract on the viability of various cancer cell lines.
Table 1: Effect of Peucedanum praeruptorum Dunn Extract (PPDE) on HepG2 Cell Viability
| Concentration of PPDE | Incubation Time | % Growth Inhibition (Mean ± SD) |
| 50 µg/mL | 24 hours | 15.5 ± 1.6% |
| 100 µg/mL | 24 hours | 50.4 ± 2.5% |
| 200 µg/mL | 24 hours | 78.4 ± 2.4% |
| Data derived from a study on the extract of Peucedanum praeruptorum Dunn, the plant source of this compound.[5] |
Table 2: Qualitative Effects of Purified this compound on Various Cancer Cell Lines
| Cell Line(s) | Concentration Range Tested | Incubation Time | Observed Effect on Viability/Cytotoxicity |
| HeLa, SiHa (Cervical Cancer) | 0 - 50 µM | 24 hours | Dose-dependent decrease in cell viability.[1] |
| Huh-7, SK-Hep-1, PLC/PRF/5 (Hepatocellular Carcinoma) | Not specified | Not specified | Did not induce cytotoxicity.[3] |
| Note: Specific IC50 values for purified this compound are not consistently available across multiple cell lines and time points in the reviewed literature. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method but should be used with caution for this compound due to potential interference.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of MTT solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Measurement: Shake the plate for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP Cell Viability Assay (Recommended Alternative)
This protocol provides a general guideline for using a commercially available ATP-based assay kit (e.g., CellTiter-Glo®).
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat cells with a serial dilution of this compound and include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[6]
-
Reagent Equilibration: Equilibrate the plate and the ATP reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.[6]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Neutral Red Uptake (NRU) Assay (Recommended Alternative)
This protocol is based on the ability of viable cells to incorporate Neutral Red dye into their lysosomes.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Staining: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red staining solution (e.g., 50 µg/mL in medium) to each well.[6]
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[6]
-
Washing: Carefully remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[6]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Measurement: Shake the plate for 10 minutes to extract the dye and ensure a homogeneous solution. Measure the absorbance at 540 nm.[3]
Visualizations of Cellular Pathways and Workflows
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Simplified ERK1/2 Signaling Pathway
References
- 1. Praeruptorin D | C24H26O7 | CID 5437825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peucedanum praeruptorum Dunn| BioCrick [biocrick.com]
- 3. Panduratin A Derivative Protects against Cisplatin-Induced Apoptosis of Renal Proximal Tubular Cells and Kidney Injury in Mice [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Praeruptorin A Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Praeruptorin A during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a coumarin derivative with recognized biological activities. As an ester-containing compound, it is susceptible to hydrolysis, which can lead to the loss of its biological efficacy. Environmental factors such as pH, temperature, and light can accelerate its degradation, making proper storage and handling critical for reliable experimental outcomes.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis of its ester linkages. This can be catalyzed by acidic or basic conditions. Oxidation and photodecomposition are also potential degradation routes, particularly with prolonged exposure to air and light.
Q3: What are the ideal short-term and long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures.
| Storage Duration | Recommended Temperature | Additional Notes |
| Short-term (up to 1 month) | -20°C | Protect from light. |
| Long-term (up to 6 months) | -80°C | Protect from light.[1] |
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO. Stock solutions should be prepared in anhydrous solvents to minimize hydrolysis.
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Concentration | Prepare a high-concentration stock (e.g., 10 mM) |
| Storage Temperature | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Storage Duration | Use within 6 months when stored at -80°C or within 1 month at -20°C.[1] |
| Handling | Before use, allow the aliquot to equilibrate to room temperature to prevent condensation. |
Troubleshooting Guide: this compound Degradation
This guide addresses common issues related to this compound degradation and provides step-by-step solutions.
Problem 1: Loss of biological activity in experiments.
-
Possible Cause: Degradation of this compound in stock solutions or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution using HPLC or LC-MS to check for the presence of degradation products.
-
Compare the chromatogram to that of a freshly prepared standard.
-
-
Assess Working Solution Stability:
-
This compound is unstable in acidic aqueous solutions. Ensure the pH of your experimental buffer is neutral or slightly alkaline.
-
Prepare fresh working solutions immediately before each experiment. Do not store this compound in aqueous buffers for extended periods.
-
-
Review Storage Practices:
-
Confirm that stock solutions are stored at -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.
-
Ensure that both solid compound and stock solutions are protected from light.
-
-
Problem 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).
-
Possible Cause: Formation of degradation products due to improper storage or handling.
-
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the degradation products. Hydrolysis products would result from the cleavage of the ester bonds.
-
-
Perform a Forced Degradation Study (see Experimental Protocols):
-
This will help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light) and confirm if the observed peaks correspond to these degradants.
-
-
Optimize Storage and Handling:
-
Based on the identified degradation pathway (e.g., hydrolysis), adjust storage conditions. For example, if hydrolysis is the main issue, ensure the use of anhydrous solvents and control the pH of aqueous solutions.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
-
-
Methodology:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid this compound at 105°C for 48 hours. Dissolve a portion in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to a UV lamp (254 nm) for 48 hours.
-
Analysis: Analyze all samples by HPLC or UPLC-MS to observe the formation of degradation products.
-
Protocol 2: UPLC-MS Method for Stability Analysis of this compound
This method can be used to separate and quantify this compound and its degradation products.
-
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and its known degradation products.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Overcoming Low Bioavailability of Praeruptorin A in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Praeruptorin A (Pra-A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is attributed to several factors:
-
Poor Aqueous Solubility: Pra-A is a lipophilic compound with limited solubility in aqueous environments, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Metabolic Instability: In preclinical studies, Pra-A is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2 in rats.[1][2] This first-pass metabolism in the liver significantly reduces the amount of active compound reaching systemic circulation.
-
Efflux Transporter Activity: this compound has been shown to be a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter.[3] This transporter actively pumps Pra-A out of intestinal cells and back into the GI lumen, further limiting its absorption.
Q2: What are the potential formulation strategies to enhance the bioavailability of this compound?
A2: While specific in vivo data for Pra-A is limited, several established formulation strategies for poorly soluble drugs can be applied. These include:
-
Nanoparticle Formulations: Encapsulating Pra-A into nanoparticles can increase its surface area for dissolution and protect it from degradation in the GI tract.
-
Solid Dispersions: Dispersing Pra-A in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the GI tract, improving the solubilization and absorption of lipophilic drugs like Pra-A.
-
Cyclodextrin Complexation: Encapsulating the Pra-A molecule within a cyclodextrin cavity can increase its aqueous solubility and stability.
Q3: Are there any known signaling pathways affected by this compound that I should be aware of during my experiments?
A3: Yes, this compound has been demonstrated to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] Additionally, it has been shown to activate the Constitutive Androstane Receptor (CAR), which in turn upregulates the expression of the MRP2 efflux transporter.[3] Understanding these pathways is crucial for interpreting experimental results related to inflammation and drug disposition.
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in animal studies.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor dissolution of Pra-A in the GI tract. | 1. Particle Size Reduction: Consider micronization or nano-milling of the Pra-A powder before administration. 2. Formulation Approach: Formulate Pra-A as a solid dispersion, nanoparticle suspension, or in a self-emulsifying drug delivery system (SEDDS) to improve its dissolution rate. |
| Extensive first-pass metabolism. | 1. Co-administration with CYP3A inhibitors: In preclinical models, co-administration with a known inhibitor of CYP3A enzymes (e.g., ketoconazole) could help elucidate the impact of metabolism. Note: This is for mechanistic understanding and not a therapeutic strategy without further investigation. 2. Route of Administration: Compare oral administration with intravenous (IV) administration to quantify the extent of first-pass metabolism.[1][2] |
| Efflux by MRP2 transporters. | 1. Co-administration with MRP2 inhibitors: In in vitro or preclinical studies, using a known MRP2 inhibitor (e.g., probenecid) can help determine the contribution of this transporter to low bioavailability. |
| Instability of the formulation. | 1. Characterize Formulation Stability: Ensure the physical and chemical stability of your formulation under storage and experimental conditions. |
Issue 2: High variability in pharmacokinetic parameters between individual animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Differences in GI physiology. | 1. Fasting State: Ensure all animals are fasted for a consistent period before oral administration to minimize variability in gastric emptying and intestinal pH. 2. Standardize Dosing Procedure: Use a consistent gavage volume and technique for all animals. |
| Genetic variability in metabolic enzymes. | 1. Use of Inbred Strains: Employing inbred animal strains can help reduce genetic variability in drug metabolism. |
| Inconsistent formulation dosing. | 1. Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. For solid formulations, ensure uniform drug content. |
Experimental Protocols (General Templates)
Note: The following are general protocols and will require optimization for this compound.
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles (Solvent Evaporation Method)
-
Preparation of the Organic Phase: Dissolve a specific amount of Pra-A and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., dichloromethane or acetone).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both Pra-A and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients: Determine the solubility of Pra-A in various oils, surfactants, and co-surfactants.
-
Formulation Development: Based on the solubility studies, select an oil, surfactant, and co-surfactant. Prepare different ratios of these components and visually observe their self-emulsification properties upon dilution with water.
-
Thermodynamic Stability Studies: Subject the promising formulations to centrifugation and temperature cycling to assess their physical stability.
-
Droplet Size Analysis: Dilute the stable SEDDS formulations in a suitable aqueous medium and measure the resulting emulsion droplet size and polydispersity index.
-
In Vitro Drug Release: Perform in vitro dissolution studies to evaluate the drug release profile from the optimized SEDDS formulation.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (±)-praeruptorin A on airway inflammation, airway hyperresponsiveness and NF-κB signaling pathway in a mouse model of allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for Praeruptorin A-Induced Protein Changes
Welcome to the technical support center for researchers utilizing Western blotting to investigate protein changes induced by Praeruptorin A. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you achieve reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot experiments, particularly when assessing the effects of small molecules like this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Antibody Issues: - Primary antibody concentration too low.[1] - Primary and secondary antibody incompatibility. - Antibody storage issues or expiration.[2] Protein Issues: - Low target protein abundance.[1] - Insufficient protein loading. - Poor protein transfer from gel to membrane.[1] Technical Errors: - Incorrect buffer composition. - Membrane dried out.[3] | Antibody Optimization: - Increase the primary antibody concentration or extend incubation time (e.g., overnight at 4°C).[1][2] - Ensure the secondary antibody is specific to the primary antibody's host species. - Use fresh or properly stored antibodies. Protein & Transfer Optimization: - Increase the amount of protein loaded per well.[1] - Confirm successful protein transfer using Ponceau S staining. - For small proteins (<25 kDa), use a 0.2 µm pore size membrane and consider a tricine gel system for better resolution.[4] Procedural Adjustments: - Prepare fresh buffers. - Ensure the membrane remains hydrated throughout the process.[3] |
| High Background | Blocking Issues: - Inadequate or inappropriate blocking agent.[1][5] - Insufficient blocking time.[1] Antibody Issues: - Primary or secondary antibody concentration too high.[2][5] Washing Issues: - Insufficient washing steps.[5][6] | Blocking & Washing: - Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[5] - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[2] - Increase the number and duration of wash steps.[5] - Add a detergent like Tween 20 to the wash buffer (0.05-0.1%).[2] Antibody Dilution: - Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.[5] |
| Non-specific Bands | Antibody Specificity: - Primary antibody lacks specificity. - Secondary antibody cross-reactivity. Sample Issues: - Protein degradation. - Protein overloading.[5] | Antibody & Sample Management: - Use a more specific primary antibody; check datasheets for validation in your application. - Run a negative control (e.g., lysate from cells not expressing the target protein). - Add protease and phosphatase inhibitors to your lysis buffer.[1] - Reduce the amount of protein loaded onto the gel.[2] |
| Uneven Bands or "Smiling" | Electrophoresis Issues: - Uneven gel polymerization.[5][6] - Excessive voltage during electrophoresis. Sample Loading: - Inconsistent sample loading. | Gel & Running Conditions: - Ensure gels are cast evenly and allowed to fully polymerize.[6] - Reduce the running voltage and consider running the gel in a cold room or on ice to prevent overheating. Loading Technique: - Carefully load equal amounts of protein into each well. |
Frequently Asked Questions (FAQs)
Q1: How does this compound treatment affect cell viability, and how should I determine the optimal concentration for my Western blot experiment?
This compound can affect cell viability at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and treatment duration. For example, in RAW264.7 cells, concentrations up to 5 µM had minimal effect on viability, while higher concentrations were inhibitory.[7] An MTT or similar cell viability assay is recommended prior to Western blotting.
Q2: What lysis buffer is best for extracting proteins after this compound treatment?
The choice of lysis buffer depends on the subcellular localization of your target protein. A standard RIPA buffer is often a good starting point for whole-cell lysates. However, for nuclear or membrane-bound proteins, specialized fractionation kits or buffers may be necessary to enrich your protein of interest.[1] Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[1]
Q3: The protein I'm studying is known to be affected by this compound but has a low molecular weight. What specific protocol modifications should I make?
For low molecular weight proteins (<25 kDa), consider the following modifications:
-
Gel Electrophoresis: Use a higher percentage acrylamide gel (e.g., 15% or a 4-20% gradient gel) or a tricine-SDS-PAGE system for better resolution.[4]
-
Membrane Transfer: Use a PVDF membrane with a smaller pore size (0.22 µm) to prevent smaller proteins from passing through.[4]
-
Transfer Time: Be mindful of the transfer time, as smaller proteins transfer more quickly. Over-transferring can lead to signal loss.[8]
Q4: My housekeeping protein levels are inconsistent across samples after this compound treatment. What should I do?
Small molecule treatments can sometimes alter the expression of common housekeeping proteins. If you observe inconsistencies, it is essential to validate your loading control. Consider testing multiple housekeeping proteins (e.g., GAPDH, β-actin, β-tubulin) to find one that remains stable under your experimental conditions. Alternatively, a total protein stain (e.g., Ponceau S, Coomassie) can be used to normalize your data.
Quantitative Data Summary
The following table summarizes the observed changes in protein expression in HeLa cells following treatment with this compound, as determined by Western blot analysis.
| Target Protein | Cell Line | This compound Concentration | Observed Change in Protein Level | Reference |
| MMP-2 | HeLa | 20 µM | Significantly Reduced | [6] |
| MMP-2 | HeLa | 30 µM | Significantly Reduced | [6] |
| TIMP-2 | HeLa | 20 µM | Significantly Elevated | [6] |
| TIMP-2 | HeLa | 30 µM | Significantly Elevated | [6] |
Detailed Experimental Protocol: Western Blotting
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental condition.
1. Cell Lysis and Protein Quantification
-
Culture and treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-only control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per well into a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 80-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[6]
-
Perform the transfer using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein.[8]
-
After transfer, verify protein transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities using densitometry software. Normalize the target protein signal to a validated loading control.
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate-Induced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTGS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
Troubleshooting inconsistent results in Praeruptorin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Praeruptorin A (PA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month, protected from light. When preparing working solutions for in vivo experiments, the DMSO stock can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil. It is crucial to ensure the final DMSO concentration in cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. For anti-inflammatory studies in RAW 264.7 macrophages, concentrations are often in the range of 1-5 µM.[1] For anticancer and cytotoxicity assays in cell lines like HeLa or A549, concentrations may range from 10 to 50 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Q3: How can I ensure the quality and purity of my this compound compound?
A3: The purity of this compound can be verified using High-Performance Liquid Chromatography (HPLC). Commercial suppliers of this compound for research purposes often provide a certificate of analysis indicating the purity as determined by HPLC, which should be ≥98%. Inconsistent results can sometimes be attributed to compound degradation or impurities, so using a high-purity compound from a reputable source is essential.
Q4: Are there known stability issues with this compound in solution?
A4: While specific data on the pH and temperature stability of this compound is limited, coumarin compounds can be susceptible to degradation under certain conditions, such as high pH or prolonged exposure to light. It is best practice to prepare fresh working solutions from frozen stock for each experiment and to minimize the exposure of the compound to harsh conditions.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability or inconsistent results in cell viability/cytotoxicity assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette for more consistent seeding. |
| Edge Effects in Microplates | Avoid using the outermost wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Formazan Solubilization (MTT assay) | After adding the solubilizing agent (e.g., DMSO), ensure complete dissolution of formazan crystals by gentle agitation or pipetting up and down. Visually inspect wells for any remaining crystals before reading the plate. |
| Interference of this compound with the Assay | To check for chemical interference, run a control with this compound in cell-free media with the assay reagent. Some compounds can directly reduce MTT, leading to false-positive results. |
| This compound Precipitation | Visually inspect the culture media after adding this compound. If a precipitate is observed, the concentration may be too high for the solvent conditions. Consider preparing the working solution in a different vehicle or reducing the final concentration. |
Issue 2: No significant anti-inflammatory effect observed in LPS-stimulated macrophages.
| Possible Cause | Troubleshooting Steps |
| Suboptimal LPS Concentration or Activity | Ensure the LPS used is from a reliable source and has been stored correctly. Perform a dose-response curve with LPS alone to confirm its ability to induce an inflammatory response (e.g., nitric oxide production or cytokine release) in your cells. A typical concentration for RAW 264.7 cells is 1 µg/mL. |
| Inappropriate Timing of Treatment | The timing of this compound treatment relative to LPS stimulation is critical. Typically, cells are pre-treated with this compound for 1-2 hours before adding LPS. This timing may need to be optimized for your specific experimental setup. |
| Cell Passage Number | Use cells within a consistent and low passage number range. The responsiveness of cell lines like RAW 264.7 to LPS can diminish with high passage numbers.[3] |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Sensitivity | Ensure your detection method for inflammatory markers (e.g., Griess assay for nitric oxide, ELISA for cytokines) is sensitive enough to detect changes. Include positive and negative controls to validate the assay performance. |
Issue 3: Weak or no signal in Western blot for NF-κB or ERK pathway proteins.
| Possible Cause | Troubleshooting Steps |
| Low Protein Concentration | Ensure you load a sufficient amount of protein per well (typically 20-40 µg). Perform a protein quantification assay (e.g., BCA) on your cell lysates. |
| Suboptimal Antibody Concentration | The concentrations of primary and secondary antibodies may need to be optimized. Perform a titration to find the optimal antibody dilution. |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient transfer across the entire molecular weight range. Also, check the gel with Coomassie Blue to see if proteins remain. |
| Timing of Cell Lysis | The activation of signaling pathways like NF-κB and ERK is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after stimulation to identify the peak of protein phosphorylation or degradation (e.g., IκBα).[4] |
| Sample Degradation | Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[4] |
In Vivo Animal Experiments
Issue: High variability in therapeutic outcomes or adverse effects in animal models.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Solubility | Ensure the in vivo formulation of this compound is homogenous. Sonication may be required to aid dissolution. Consider using a formulation with solubility enhancers like PEG300 and Tween-80. |
| Incorrect Dosing | Carefully calculate the dose based on the animal's body weight. Inconsistent administration (e.g., oral gavage) can also lead to variability. Ensure proper technique and consistent volumes. |
| Metabolism of this compound | This compound is metabolized by cytochrome P450 enzymes.[5] The metabolic rate can vary between animals, leading to different plasma concentrations. Consider measuring plasma levels of this compound if variability is high. |
| Animal Health and Stress | Ensure animals are healthy and properly acclimatized before starting the experiment. Stress can influence inflammatory and disease models, leading to inconsistent results. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Effect | Reference |
| RAW 264.7 | Anti-inflammatory (Poly I:C induced) | 1-5 µM | Inhibition of IL-1β, HMOX1, PTGS2 expression and NF-κB activation | [1] |
| HeLa, SiHa | Cytotoxicity (MTT assay) | 0-50 µM | Significant inhibition of cell viability and colony formation | |
| A549, H1299 | Cytotoxicity (MTT assay) | 0-50 µM | No significant decrease in cell viability | [2] |
| SGC7901 | Cytotoxicity (MTT assay) | 10-100 µM | Inhibition of cell growth (up to 33.7% at 100 µM) |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare working solutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL. Include a vehicle control group (no LPS, no PA) and an LPS-only control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Protocol 2: Western Blot for NF-κB Activation
-
Cell Treatment and Lysis: Seed cells (e.g., RAW 264.7) in a 6-well plate. Treat with this compound and/or LPS for the desired time points (e.g., 0, 15, 30, 60 min). Wash cells with ice-cold PBS and lyse with RIPA buffer containing freshly added protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, and IκBα overnight at 4°C with gentle agitation. A loading control like β-actin or GAPDH should also be probed.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Praeruptorin A Assay Interference
Welcome to the technical support center for researchers utilizing Praeruptorin A in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the intrinsic fluorescence of this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a bioactive pyranocoumarin, a class of coumarin derivatives, isolated from plants of the Peucedanum species.[1] It is investigated for various pharmacological properties, including its role as a calcium channel blocker, making it a compound of interest in studies related to cardiovascular diseases and other conditions involving calcium signaling.[2][3]
Q2: Does this compound interfere with fluorescence-based assays?
Yes, as a coumarin derivative, this compound is expected to be intrinsically fluorescent.[4][5] Coumarins and their derivatives typically absorb UV or blue light and emit in the blue-to-green region of the spectrum (approximately 400-550 nm).[6][] This autofluorescence can interfere with assays that use fluorescent reporters in a similar spectral range, potentially leading to false-positive or inaccurate results.
Q3: What is the specific fluorescence spectrum of this compound?
Q4: Which assays are most likely to be affected by this compound's fluorescence?
Assays that utilize blue or green fluorescent probes are at the highest risk of interference. Given this compound's known activity as a calcium channel blocker, researchers using green fluorescent calcium indicators like Fluo-4 or Fura-2 should be particularly cautious.[2][8] Other susceptible assays include:
-
Cell viability and cytotoxicity assays using reporters like Calcein AM.
-
Reporter gene assays with Green Fluorescent Protein (GFP).
-
Immunofluorescence studies using antibodies conjugated to blue or green fluorophores.
-
Enzyme assays with substrates that produce a blue or green fluorescent product.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high background fluorescence in your assay.
This is a common sign of interference from a fluorescent compound like this compound.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing only this compound in your assay buffer (without cells or other reagents) and measure the fluorescence at your assay's excitation and emission wavelengths. This will confirm if the compound itself is fluorescent under your experimental conditions.
-
Characterize the Autofluorescence Spectrum: If possible, use a plate reader or spectrophotometer to measure the excitation and emission spectra of this compound. This will help you understand the precise spectral range of the interference.
-
Optimize Filter Sets: If your instrument allows, use narrower bandpass filters for emission to reduce the collection of background fluorescence from this compound.
-
Perform a Pre-read: In endpoint assays, take a fluorescence reading after adding this compound but before adding your fluorescent substrate or dye. This background reading can then be subtracted from your final measurement.
Issue 2: Inconsistent or non-reproducible results in the presence of this compound.
This can occur if the fluorescence of this compound is not properly accounted for, leading to variability in your data.
Troubleshooting Steps:
-
Select Red-Shifted Fluorophores: The most effective way to avoid interference is to use fluorescent probes that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum), outside the likely range of this compound's fluorescence.[9]
-
Lower the Concentration of this compound: If your experimental design allows, reducing the concentration of this compound can decrease its contribution to the overall fluorescence signal.
-
Implement Orthogonal Assays: Validate your findings with a non-fluorescence-based method, such as a luminescence or colorimetric assay, to confirm that the observed effects are not an artifact of fluorescence interference.[10]
Data Presentation
Table 1: Spectral Properties of Common Fluorophores and Potential for this compound Interference
| Fluorophore/Reporter | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Interference with this compound |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| This compound (estimated) | ~350 - 450 | ~400 - 550 | - |
| Calcein AM | 494 | 517 | High |
| Fluo-4 | 494 | 516 | High |
| GFP (eGFP) | 488 | 507 | High |
| FITC | 494 | 518 | High |
| Rhodamine B | 553 | 576 | Low to Moderate |
| Texas Red | 589 | 615 | Low |
| Cy5 | 650 | 670 | Very Low |
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with spectral scanning capabilities
-
Black, clear-bottom microplates
Method:
-
Prepare a dilution series of this compound in your assay buffer in a 96-well plate. Include a buffer-only blank control.
-
Excitation Scan: Set the emission wavelength to a value within the expected range for coumarins (e.g., 460 nm). Scan a range of excitation wavelengths (e.g., 300-440 nm) and record the fluorescence intensity.
-
Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan. Scan a range of emission wavelengths (e.g., 420-600 nm) and record the fluorescence intensity.
-
Plot the fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.
Protocol 2: Mitigating Interference in a Fluo-4 Based Calcium Assay
Objective: To accurately measure intracellular calcium changes in the presence of this compound.
Materials:
-
Cells of interest
-
Fluo-4 AM calcium indicator
-
This compound
-
Red-shifted calcium indicator (e.g., X-Rhod-1)
-
Fluorescence microplate reader or microscope
Method:
-
Initial Assessment with Fluo-4:
-
Load cells with Fluo-4 AM according to the manufacturer's protocol.
-
Establish a baseline fluorescence reading.
-
Add this compound and monitor for any immediate changes in fluorescence, which could indicate direct interference.
-
Include "this compound only" (no cells) and "cells with this compound, no Fluo-4" controls.
-
-
If Interference is Observed:
-
Option A (Background Subtraction): If the interference is stable, subtract the signal from the "cells with this compound, no Fluo-4" control from your experimental wells.
-
Option B (Switch to a Red-Shifted Dye): Repeat the experiment using a red-shifted calcium indicator like X-Rhod-1 (Excitation: ~580 nm, Emission: ~600 nm). The spectral separation should minimize interference from this compound.
-
-
Data Analysis: Compare the calcium mobilization profiles obtained with and without this compound, ensuring that any observed effects are not due to spectral artifacts.
Visualizations
Caption: Troubleshooting workflow for fluorescence interference.
Caption: this compound's inhibitory effect on calcium signaling.
References
- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04433B [pubs.rsc.org]
- 5. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Optimizing Praeruptorin A Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Praeruptorin A (PA) in animal studies. The information is presented in a practical question-and-answer format to directly address common challenges encountered during in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges in animal studies?
A1: this compound is a natural coumarin compound with significant anti-inflammatory and potential anti-cancer effects.[1][2] The primary challenge in conducting animal studies with this compound is its low oral bioavailability, which stems from its poor water solubility and susceptibility to extensive first-pass metabolism in the liver.[3][4]
Q2: Why are plasma concentrations of this compound often low and variable after oral administration?
A2: Low and variable plasma concentrations of this compound following oral dosing are typically due to its hydrophobic nature, leading to poor dissolution in the gastrointestinal fluids.[3] Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A1 and CYP3A2 in rats, which can significantly reduce the amount of active compound reaching systemic circulation.[5][6]
Q3: What are the most common initial steps to improve the oral delivery of this compound?
A3: The initial steps should focus on improving the solubility and dissolution rate of this compound. This can be achieved through various formulation strategies, including the use of co-solvents, surfactants, and particle size reduction techniques like micronization.[4][7][8] Simple formulations such as suspensions or solutions in appropriate vehicles should be explored before advancing to more complex systems.
Q4: Can this compound be administered via routes other than oral gavage?
A4: Yes, intravenous (i.v.) administration is a common alternative to bypass first-pass metabolism and ensure complete bioavailability.[5][6] This route is often used in initial pharmacokinetic studies to determine the compound's intrinsic properties, such as clearance and volume of distribution. However, for studying the therapeutic effects in models of chronic disease, oral administration is often more clinically relevant.
Q5: What analytical methods are suitable for measuring this compound concentrations in plasma?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantitative analysis of this compound in biological matrices like rat plasma.[1][9] This method offers high specificity and low limits of quantification, which is essential for accurately determining the low plasma concentrations often observed after oral administration.[5]
II. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the formulation before or during administration. | Poor solubility of this compound in the chosen vehicle. The concentration of the compound exceeds its solubility limit. | 1. Reduce the concentration: Lower the dose of this compound if therapeutically acceptable. 2. Use co-solvents: Incorporate co-solvents like polyethylene glycol (PEG) 400, propylene glycol, or ethanol to increase solubility.[8] 3. Add surfactants: Use non-ionic surfactants such as Tween 80 or Cremophor EL to improve wetting and dispersion. 4. pH adjustment: If PA has ionizable groups, adjusting the pH of the vehicle might enhance solubility.[7] 5. Prepare a suspension: If a solution is not feasible, create a fine, uniform suspension using suspending agents like carboxymethyl cellulose (CMC).[3] |
| High variability in plasma concentrations between animals in the same group. | Inconsistent dosing due to an unstable formulation (e.g., settling of a suspension). Differences in food intake affecting gastrointestinal physiology. Individual differences in metabolic enzyme activity. | 1. Ensure formulation homogeneity: Vigorously vortex or sonicate suspensions immediately before dosing each animal. 2. Standardize fasting: Fast animals overnight before oral administration to reduce variability in gastric emptying and intestinal pH.[3] 3. Increase sample size: A larger number of animals per group can help to account for inter-individual variability. |
| Extremely low or undetectable plasma concentrations of this compound after oral administration. | Poor absorption due to low solubility and/or permeability. Extensive first-pass metabolism. Efflux by intestinal transporters like P-glycoprotein (P-gp). | 1. Enhance solubility and dissolution: Employ advanced formulation strategies such as solid dispersions, or self-nanoemulsifying drug delivery systems (SNEDDS).[10][11] 2. Consider P-gp inhibitors: Co-administration with a known P-gp inhibitor could increase intestinal absorption, though this adds complexity to the study.[12] 3. Use a more sensitive analytical method: Ensure the LC-MS/MS method is optimized for the lowest possible limit of quantification.[1] |
| Unexpected adverse effects or toxicity in animals. | The vehicle used for formulation may have its own toxicity. The dose of this compound may be too high. | 1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its effects. 2. Perform a dose-ranging study: Start with a low dose of this compound and escalate to determine the maximum tolerated dose. |
| Instability of the this compound formulation over time. | Chemical degradation of this compound in the vehicle. Physical instability of the formulation (e.g., crystal growth in a suspension). | 1. Conduct stability studies: Assess the physical and chemical stability of the formulation under the intended storage and use conditions.[13][14] 2. Prepare fresh formulations: If stability is an issue, prepare the dosing formulations immediately before each experiment. |
III. Experimental Protocols
A. Preparation of a this compound Suspension for Oral Gavage
This protocol describes a general method for preparing a simple suspension, which is a common starting point for in vivo studies of poorly soluble compounds.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Weigh the required amount of CMC-Na.
-
Slowly add the CMC-Na to the deionized water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar with a pestle to break up any aggregates.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes before administration.
-
-
Administration:
-
Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
-
Use a suitable oral gavage needle for administration to rats or mice. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg for rats).[15]
-
B. General Protocol for Developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the solubility and absorption of lipophilic drugs.[10][16][17]
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of nanoemulsions.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound-loaded SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization:
-
Dilute the prepared SNEDDS with water or a relevant buffer and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Assess the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.[18]
-
-
Administration:
-
The prepared SNEDDS can be administered directly via oral gavage.
-
IV. Quantitative Data
The following table summarizes representative pharmacokinetic parameters of this compound and a related coumarin, oxypeucedanin, in rats after intravenous and oral administration. This data highlights the challenges of oral delivery.
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| dl-Praeruptorin A | Intravenous | 5 mg/kg | - | - | 1345.3 ± 286.4 | 100 | [5][6] |
| Oxypeucedanin | Intravenous | 10 mg/kg | - | - | 1383.1 ± 147.2 | 100 | [3] |
| Oxypeucedanin | Oral (Suspension) | 20 mg/kg | 69.8 ± 20.3 | 3.38 ± 1.18 | 283.8 ± 65.9 | 10.26 | [3] |
V. Signaling Pathways and Experimental Workflow
A. Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer metastasis.
Caption: Signaling pathways modulated by this compound.
B. General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting animal studies with this compound, from formulation to data analysis.
Caption: General experimental workflow for this compound animal studies.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/-)-praeruptorin A, (+/-)-praeruptorin B, (+)-praeruptorin E, and their metabolites, (+/-)-cis-khellactone, in rat plasma using online solid phase extraction-chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijpbr.in [ijpbr.in]
- 9. benthamdirect.com [benthamdirect.com]
- 10. self-nanoemulsified drug delivery: Topics by Science.gov [science.gov]
- 11. pharmaerudition.org [pharmaerudition.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-nanoemulsifying drug delivery system (SNEDDS) for oral delivery of protein drugs: III. In vivo oral absorption study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-nanoemulsifying drug delivery systems (SNEDDS) for oral delivery of protein drugs: I. Formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Improved Oral Bioavailability of Chlorpromazine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Praeruptorin A vs. Praeruptorin B: A Comparative Analysis of Anti-inflammatory Activity
In the landscape of natural product research for novel anti-inflammatory agents, Praeruptorin A and Praeruptorin B, two pyranocoumarin compounds isolated from the medicinal herb Peucedanum praeruptorum Dunn, have emerged as promising candidates. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Key Findings at a Glance
Experimental evidence suggests that both this compound and Praeruptorin B possess significant anti-inflammatory properties. However, comparative studies indicate that Praeruptorin B exhibits a more potent inhibitory effect on the production of key inflammatory mediators .
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Praeruptorin B.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 Value (μM) | Fold Potency vs. This compound | Reference |
| This compound | Rat Hepatocytes | IL-1β | ~208.8 | 1x | [1] |
| Praeruptorin B | Rat Hepatocytes | IL-1β | 43.5 | 4.8x | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulus | Target | Effect | Reference |
| This compound | Rat Hepatocytes | IL-1β | TNF-α mRNA | Reduction observed | [1] |
| IL-6 mRNA | Reduction observed | [1] | |||
| Ischemia-Reperfusion Hearts | - | TNF-α Protein | Down-regulated from 13.7±6.1 µg/L to 9.4±2.7 µg/L at 1.0 µM | [2] | |
| Praeruptorin B | Rat Hepatocytes | IL-1β | TNF-α mRNA | More potent reduction than this compound at lower concentrations | [1] |
| IL-6 mRNA | More potent reduction than this compound at lower concentrations | [1] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and Praeruptorin B are mediated through the modulation of key intracellular signaling pathways.
This compound: Inhibition of the NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound prevents the degradation of the inhibitory protein IκB-α, which in turn blocks the translocation of the active NF-κB p65 subunit into the nucleus.[4] This sequestration of NF-κB in the cytoplasm prevents the transcription of target genes, including those for iNOS, TNF-α, and IL-1β.[4]
Praeruptorin B: Potential Inhibition of NF-κB and Other Pathways
While the precise anti-inflammatory signaling pathways of Praeruptorin B are less elucidated, evidence from cancer research suggests its involvement in the NF-κB pathway. Studies have shown that Praeruptorin B can inhibit the nuclear translocation of NF-κB in cancer cells, a mechanism that is also central to its anti-inflammatory action.[5] Given its superior potency in inhibiting inflammatory mediators compared to this compound, it is plausible that Praeruptorin B also targets the NF-κB pathway, potentially with higher efficacy or through additional mechanisms.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
Nitric Oxide (NO) Production Assay[1]
-
Cell Line: Primary cultured rat hepatocytes.
-
Stimulus: Interleukin 1β (IL-1β).
-
Methodology: The concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent. Cells were treated with various concentrations of this compound or Praeruptorin B prior to stimulation with IL-1β. The absorbance was measured at 540 nm, and the IC50 values were calculated.
Gene Expression Analysis (RT-qPCR)[1]
-
Cell Line: Primary cultured rat hepatocytes.
-
Stimulus: Interleukin 1β (IL-1β).
-
Methodology: Total RNA was extracted from hepatocytes treated with this compound or Praeruptorin B and stimulated with IL-1β. The mRNA expression levels of TNF-α and IL-6 were quantified by real-time quantitative polymerase chain reaction (RT-qPCR).
Western Blot Analysis for NF-κB Pathway[4]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Stimulus: Lipopolysaccharide (LPS).
-
Methodology: Cells were pre-treated with this compound followed by stimulation with LPS. Cytoplasmic and nuclear protein fractions were extracted. The protein levels of IκB-α in the cytoplasm and the p65 subunit of NF-κB in the nucleus were determined by Western blotting using specific antibodies.
Conclusion
Both this compound and Praeruptorin B demonstrate notable anti-inflammatory activities. However, the currently available data strongly suggests that Praeruptorin B is a more potent inhibitor of nitric oxide production and pro-inflammatory gene expression compared to this compound. The primary mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. While further research is needed to fully elucidate the anti-inflammatory mechanisms of Praeruptorin B, existing evidence points towards a potential role for NF-κB inhibition. These findings position Praeruptorin B as a particularly strong candidate for further investigation and development as a novel anti-inflammatory therapeutic.
References
- 1. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β | MDPI [mdpi.com]
- 2. Effects of dl-praeruptorin A on nucleus factor-kappaB and tumor necrosis factor-alpha expression in ischemia-reperfusion hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
A Comparative Analysis of the Vasodilatory Efficacy of Praeruptorin A and Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory effects of Praeruptorin A, a natural coumarin compound, and nifedipine, a well-established synthetic dihydropyridine calcium channel blocker. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for assessing their vasodilatory properties.
Mechanism of Action
Nifedipine is a potent vasodilator that primarily acts by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.[1][3]
This compound also exhibits significant vasodilatory effects, which are mediated through a multi-faceted mechanism.[4][5] Similar to nifedipine, it acts as a calcium channel blocker, inhibiting Ca2+ influx into vascular smooth muscle cells.[5][6] However, its action is also dependent on the vascular endothelium.[4][5] this compound stimulates the production of endothelium-derived relaxing factors, primarily through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and prostacyclin pathways.[4][5]
Comparative Efficacy
Direct comparative studies on the vasodilatory potency of this compound and nifedipine are limited. However, by examining their half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) from separate studies, a relative comparison can be made. It is important to note that experimental conditions can influence these values.
| Compound | Preparation | Agonist | EC50/IC50 (M) | pEC50/pIC50 | Reference |
| This compound | Rat thoracic aorta (endothelium-intact) | Phenylephrine | - | 5.63 ± 0.15 | [7] |
| This compound | Rat thoracic aorta (endothelium-denuded) | Phenylephrine | - | 4.83 ± 0.14 | [7] |
| Nifedipine | Rabbit aorta | Potassium Chloride | 3 x 10-9 | 8.52 | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The data for nifedipine is presented as an IC50 value for inhibiting potassium-induced contractions, which is a common method to assess calcium channel blocking activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolated Tissue Organ Bath for Vasodilation Studies
This protocol is a standard method for assessing the vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.
1. Tissue Preparation:
-
Male Sprague-Dawley rats (260 ± 10 g) are euthanized.[1]
-
The thoracic aorta is carefully excised and placed in a cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118.96, KCl 4.73, KH2PO4 1.17, MgSO4 1.17, NaHCO3 25.0, CaCl2 1.35, and glucose 11.1; pH 7.4).[1]
-
Connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2 mm in length.[1]
-
For endothelium-denuded rings, the endothelium is gently removed by rubbing the intimal surface with a cotton swab.
2. Experimental Setup:
-
Aortic rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[1]
-
The rings are connected to an isometric force transducer to record changes in tension.
-
A baseline tension of 2.0 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes.
3. Vasodilation Assay:
-
After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (KCl, 60 mM).[1]
-
Once a stable contraction plateau is reached, the test compound (this compound or nifedipine) is cumulatively added to the organ bath in increasing concentrations.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the agonist.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involved in the vasodilatory effects of this compound and nifedipine, and a typical experimental workflow for their comparison.
Caption: Nifedipine's mechanism of vasodilation.
Caption: this compound's dual vasodilatory pathways.
Caption: Workflow for in vitro vasodilator comparison.
References
- 1. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Emulsion Inhibits Amlodipine-Induced Nitric Oxide-Mediated Vasodilation in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nifedipine and alpha adrenoceptors in rat aorta. I. Role of extracellular calcium in alpha-1 and alpha-2 adrenoceptor-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Praeruptorin A vs. Verapamil: A Comparative Guide for Researchers
A detailed analysis of two potent calcium channel blockers, offering insights into their mechanisms, efficacy, and experimental evaluation for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Praeruptorin A, a natural coumarin compound, and Verapamil, a well-established synthetic drug, both recognized for their calcium channel blocking properties. By examining their distinct mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, this document serves as a critical resource for researchers in pharmacology and drug discovery.
Mechanism of Action: A Tale of Two Blockers
Verapamil , a phenylalkylamine, primarily targets L-type voltage-gated calcium channels (Caᵥ1.2), which are crucial for cardiac and smooth muscle contraction.[1][2] By binding to the α1 subunit of the channel, Verapamil inhibits the influx of calcium ions into the cell, leading to a reduction in myocardial contractility, heart rate, and vascular smooth muscle tone.[1][2] This targeted action on L-type calcium channels is the cornerstone of its therapeutic effects in treating hypertension, angina, and cardiac arrhythmias.
This compound , isolated from the roots of Peucedanum praeruptorum Dunn, also exhibits calcium channel blocking activity.[3] However, its mechanism appears to be more complex, involving not only the direct inhibition of calcium influx but also endothelium-dependent vasodilation.[4][5] Studies have shown that this compound's vasodilatory effect is mediated by the nitric oxide (NO)-cGMP signaling pathway.[4][5] This dual mechanism suggests that this compound may offer a broader spectrum of vascular effects compared to the more targeted action of Verapamil.
Quantitative Comparison of Efficacy
| Compound | Cell Type | Concentration | % Inhibition of ICa | Reference |
| This compound | Guinea Pig Ventricular Myocytes | 1 µmol/L | 21% | [3] |
| 10 µmol/L | 33.5% | [3] | ||
| 100 µmol/L | 45% | [3] |
Table 1: Electrophysiological Data - Inhibition of Calcium Current (ICa)
| Compound | Tissue | Pre-contraction Agent | EC50 / IC50 | Reference |
| Verapamil | Rat Aorta | Phenylephrine | pD2: 5.15 ± 1.05 | [6] |
| This compound | Rat Thoracic Aorta | Phenylephrine | pEC50: 4.40 ± 0.10 (with ODQ) | [5] |
Table 2: Vascular Tension Data - Vasorelaxant Effect. pD2 and pEC50 are negative logarithms of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Electrophysiology: Patch-Clamp Technique
The whole-cell patch-clamp technique is employed to measure the effect of the compounds on ion channel currents in isolated cells, such as ventricular myocytes.
Objective: To quantify the inhibition of voltage-gated calcium channels.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).[3]
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing Cs⁺ to block K⁺ currents. The external solution contains Ba²⁺ as the charge carrier to enhance the calcium current.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -40 mV) to inactivate sodium channels.[3]
-
Current Elicitation: Depolarizing voltage steps are applied to activate calcium channels, and the resulting inward current (ICa) is recorded.
-
Drug Application: After establishing a stable baseline recording, the cells are perfused with solutions containing different concentrations of this compound or Verapamil.[3]
-
Data Analysis: The reduction in the peak ICa amplitude in the presence of the compound is measured and expressed as a percentage of the control current.
Vascular Tension Studies: Aortic Ring Assay
This ex vivo technique assesses the vasorelaxant effects of compounds on isolated arterial rings.
Objective: To determine the concentration-response relationship for the vasorelaxant effects of this compound and Verapamil.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of connective tissue, and cut into rings of 2-3 mm in length.[4]
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension of 1-2 g for 60-90 minutes.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine or KCl to induce a stable contraction.[4][6]
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulative concentrations of this compound or Verapamil are added to the organ bath.[4][6]
-
Data Analysis: The relaxation induced by each concentration is measured as a percentage of the pre-contraction tension. The EC50 or pD2 value is then calculated from the concentration-response curve. To investigate the role of the endothelium, experiments can be repeated on endothelium-denuded aortic rings.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and Verapamil are effective calcium channel blockers, but they exhibit distinct mechanistic profiles. Verapamil acts as a specific L-type calcium channel antagonist, a property that has been extensively characterized and utilized in clinical practice. This compound, while also inhibiting calcium influx, possesses an additional endothelium-dependent vasodilatory mechanism. This suggests that this compound could have a more multifaceted impact on vascular tone.
For researchers, the choice between these two compounds will depend on the specific research question. Verapamil serves as a well-defined tool for studying the roles of L-type calcium channels. This compound, on the other hand, presents an interesting lead compound for developing novel therapeutics with a broader mechanism of vascular relaxation. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials.
References
- 1. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
A Comparative Analysis of the Anti-inflammatory Mechanisms of Praeruptorin A and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory mechanisms of the natural coumarin compound, Praeruptorin A, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping pathways through which these compounds exert their effects.
Core Mechanisms of Action at a Glance
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily functions through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[1][2]
In contrast, this compound, a bioactive component isolated from the root of Peucedanum praeruptorum Dunn, appears to exert its anti-inflammatory effects predominantly by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] By inhibiting this pathway, this compound effectively reduces the expression of a cascade of pro-inflammatory genes, including those for cytokines and enzymes like COX-2.[3][4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and ibuprofen.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Ibuprofen
| Compound | Target Enzyme | IC50 (μM) |
| Ibuprofen | COX-1 | 12 |
| COX-2 | 80 | |
| (S)-(+)-Ibuprofen | COX-1 | 2.9 |
| COX-2 | 1.1 |
Data sourced from human peripheral monocyte assays and purified enzyme assays.[1][2]
Table 2: Effects on Pro-inflammatory Cytokines and Mediators
| Compound | Cell Type | Stimulant | Target | Effect |
| This compound | RAW 264.7 macrophages | Poly (I:C) | IL-1β mRNA | Significant decrease at 1-5 μM |
| IL-6 mRNA | Significant decrease at 1-5 μM | |||
| RAW 264.7 macrophages | LPS | IL-1β production | Significant inhibition | |
| TNF-α production | Significant inhibition | |||
| Ibuprofen | Chronic Spinal Cord Injury Patients | - | IL-6 (serum) | Lower levels in users (3.2 pg/ml vs 4.0 pg/ml) |
| C-Reactive Protein (serum) | Lower levels in users (2.3 mg/L vs 3.5 mg/L) | |||
| Human Bone Marrow Mesenchymal Stromal Cells | - | IL-6 secretion | 22% decrease with 25 µg/mL |
Data compiled from various in vitro and in vivo studies.[4][5][6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Ibuprofen's mechanism of action.
Caption: this compound's anti-inflammatory mechanism.
Caption: Experimental workflow for comparison.
Detailed Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay
This protocol is adapted from standard fluorometric and colorimetric COX activity assay kits.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
- Heme: Provided in kit, dilute with Assay Buffer.
- COX-1 and COX-2 Enzymes: Purified ovine or human recombinant enzymes.
- Arachidonic Acid (Substrate): Prepare a stock solution and dilute to the final working concentration in Assay Buffer.
- Fluorometric Probe or Colorimetric Substrate: As provided in the assay kit.
- Inhibitors: Prepare stock solutions of ibuprofen and a known selective COX-1 and COX-2 inhibitor (e.g., SC-560 and celecoxib, respectively) in DMSO.
2. Assay Procedure:
- In a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) to each well.
- Add the test compound (ibuprofen) at various concentrations or the control vehicle (DMSO).
- Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the arachidonic acid substrate.
- Immediately measure the fluorescence or absorbance at the appropriate wavelength over a set time period using a plate reader.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of NF-κB Activation via Western Blot
This protocol outlines the detection of key proteins in the NF-κB signaling pathway.
1. Cell Culture and Treatment:
- Seed RAW 264.7 macrophages in culture plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
2. Protein Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.
3. SDS-PAGE and Western Blotting:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B for nuclear fraction, β-actin for cytoplasmic or total lysate) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the expression of the protein of interest to a loading control (e.g., β-actin or Lamin B).
- Compare the protein levels in the treated groups to the stimulated control group.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol is for measuring the concentration of secreted cytokines in cell culture supernatants.
1. Sample Collection:
- Following the cell culture and treatment protocol described above (Protocol 2, step 1), collect the cell culture supernatants at a later time point (e.g., 6-24 hours after stimulation).
- Centrifuge the supernatants to remove any detached cells or debris.
2. ELISA Procedure:
- Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-1β, IL-6, TNF-α).
- Coat a 96-well plate with the capture antibody overnight at 4°C.
- Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate and add the prepared standards and samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
- Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
- Wash the plate and add the avidin-HRP or streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
- Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop.
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
- Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
- Compare the cytokine concentrations in the treated groups to the stimulated control group.
Conclusion
This compound and ibuprofen exhibit distinct primary anti-inflammatory mechanisms. Ibuprofen acts as a direct, non-selective inhibitor of COX enzymes, thereby blocking prostaglandin synthesis. This compound, on the other hand, modulates the inflammatory response at a more upstream level by inhibiting the NF-κB signaling pathway, which in turn suppresses the expression of a broad range of pro-inflammatory genes. This fundamental difference in their mechanisms of action suggests that this compound may offer a wider spectrum of anti-inflammatory effects beyond the inhibition of prostaglandin production. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 3. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen use is associated with reduced C-reactive protein and interleukin-6 levels in chronic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen in Therapeutic Concentrations Affects the Secretion of Human Bone Marrow Mesenchymal Stromal Cells, but Not Their Proliferative and Migratory Capacity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of Praeruptorin A and Edaravone
For Immediate Release
In the landscape of neuroprotective agent research, both Praeruptorin A, a natural coumarin compound, and edaravone, a potent synthetic free radical scavenger, have emerged as promising candidates for mitigating neuronal damage. This guide provides a comprehensive comparison of their neuroprotective effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluative processes.
At a Glance: this compound vs. Edaravone
| Feature | This compound | Edaravone |
| Primary Mechanism | Anti-inflammatory, Anti-excitotoxic | Free Radical Scavenger, Antioxidant |
| Key Molecular Targets | NF-κB, NMDA Receptors | Reactive Oxygen Species (ROS) |
| Reported Efficacy | Inhibition of pro-inflammatory mediators, protection against glutamate-induced neurotoxicity. | Reduction of oxidative stress markers, increased cell viability under oxidative conditions. |
In-Depth Neuroprotective Profile
Edaravone: A Frontline Defense Against Oxidative Stress
Edaravone is a well-established neuroprotective agent, primarily recognized for its potent free radical scavenging capabilities. It effectively neutralizes harmful reactive oxygen species (ROS), which are key contributors to neuronal damage in various neurological disorders.
Key Neuroprotective Actions of Edaravone:
-
Antioxidant Activity: Edaravone directly scavenges free radicals, thereby reducing oxidative stress and preventing subsequent cellular damage.
-
Anti-inflammatory Effects: It has been shown to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO).
-
Mitochondrial Protection: Edaravone helps to maintain mitochondrial function, which is often compromised during neurodegenerative processes.
This compound: A Multifaceted Approach to Neuroprotection
This compound, derived from the root of Peucedanum praeruptorum Dunn, demonstrates a multi-pronged neuroprotective strategy that extends beyond direct antioxidant activity. Its primary mechanisms of action are centered on combating inflammation and excitotoxicity.
Key Neuroprotective Actions of this compound:
-
Anti-inflammatory Effects: this compound inhibits the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This leads to a reduction in the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
-
Anti-excitotoxic Effects: It has been shown to protect neurons from glutamate-induced excitotoxicity, a process that leads to cell death, by down-regulating the activity of N-methyl-D-aspartate (NMDA) receptors.
Quantitative Comparison of Neuroprotective Effects
Table 1: Anti-inflammatory Effects
| Compound | Model System | Biomarker | Efficacy (IC50 or % Inhibition) |
| This compound | Poly (I:C)-induced RAW264.7 cells | Nitric Oxide (NO) | IC50: 16.9 µM |
| Edaravone | LPS-induced BV-2 microglia | Nitric Oxide (NO) | Significant inhibition at 100 µM |
| LPS-induced BV-2 microglia | TNF-α | Significant inhibition at 100 µM | |
| LPS-induced BV-2 microglia | IL-1β | Significant inhibition at 100 µM |
Table 2: Effects on Cell Viability Under Stress Conditions
| Compound | Cell Type | Stressor | Concentration | % Increase in Cell Viability |
| Edaravone | PC12 cells | Oxygen-Glucose Deprivation | 100 µM | ~40% |
| SH-SY5Y cells | Hydrogen Peroxide | 10 µM | Significantly increased |
Quantitative data for the direct effect of this compound on neuronal cell viability under oxidative stress is limited in the currently available literature.
Experimental Methodologies
The data presented in this guide are based on established experimental protocols commonly used in neuroprotection research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Neuronal cells (e.g., PC12, SH-SY5Y) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Induction of Injury: Cells are exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or subjected to oxygen-glucose deprivation (OGD), to mimic oxidative stress or ischemic conditions.
-
Treatment: The cells are treated with varying concentrations of the test compound (this compound or edaravone) either before, during, or after the injury induction.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Macrophage or microglial cells (e.g., RAW264.7, BV-2) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C) in the presence or absence of the test compounds.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Colorimetric Measurement: The reaction produces a colored azo compound, and the absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is determined using a standard curve of sodium nitrite.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and edaravone are mediated by distinct signaling pathways.
This compound: Targeting Inflammation and Excitotoxicity
This compound primarily exerts its neuroprotective effects by modulating inflammatory and excitotoxic pathways. It inhibits the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Additionally, it provides protection against glutamate-induced neuronal damage by downregulating NMDA receptor activity.
A Comparative Analysis of the Biological Activities of Praeruptorin A Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of Praeruptorin A, (+)-Praeruptorin A and (-)-Praeruptorin A. While research has highlighted stereoselectivity in their effects, particularly in vasorelaxation, direct comparative studies for all biological activities are not extensively available. This document summarizes the existing experimental data, details relevant methodologies, and visualizes the known signaling pathways to facilitate further research and drug development.
Data Presentation: Quantitative Comparison of Biological Activities
The table below summarizes the available quantitative data for the biological activities of this compound enantiomers. A significant difference in potency has been primarily established in their vasorelaxant effects. Data for other activities often pertains to this compound without specification of the enantiomer.
| Biological Activity | Enantiomer/Form | Test System | Key Parameter | Value | Reference |
| Vasorelaxation | (+)-Praeruptorin A | Isolated rat aortic rings (pre-contracted with KCl) | EC50 | More potent than (-)-Praeruptorin A | [1] |
| (-)-Praeruptorin A | Isolated rat aortic rings (pre-contracted with KCl) | EC50 | Less potent than (+)-Praeruptorin A | [1] | |
| (+)-Praeruptorin A | Isolated rat aortic rings (pre-contracted with phenylephrine) | EC50 | More potent than (-)-Praeruptorin A | [1] | |
| (-)-Praeruptorin A | Isolated rat aortic rings (pre-contracted with phenylephrine) | EC50 | Less potent than (+)-Praeruptorin A | [1] | |
| Anti-inflammatory | This compound (unspecified) | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Significant | [2] |
| This compound (unspecified) | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α & IL-1β | Significant | [2] | |
| Anti-cancer | This compound (unspecified) | Human cervical cancer cells (HeLa and SiHa) | Inhibition of cell viability | IC50 ≈ 20-30 µM | [3][4] |
| This compound (unspecified) | Human non-small cell lung cancer cells (A549 and H1299) | Inhibition of cell viability | No significant effect | [3] |
Note: While Xu et al. (2010) demonstrated that (+)-Praeruptorin A is more potent in vasorelaxation, specific EC50 values were not provided in the abstract. Further investigation of the full text is required for a precise quantitative comparison. For anti-inflammatory and anti-cancer activities, the available literature does not currently offer a direct quantitative comparison between the two enantiomers.
Key Biological Activities and Signaling Pathways
Vasorelaxant Effects: A Clear Stereoselectivity
The most distinct difference between the this compound enantiomers lies in their vasorelaxant properties. (+)-Praeruptorin A is a significantly more potent vasodilator than (-)-Praeruptorin A.[1] This effect is primarily endothelium-dependent and is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1]
Molecular docking studies have suggested that (+)-Praeruptorin A shows a better fit to the pharmacophores of endothelial nitric oxide synthase (eNOS) compared to its (-) counterpart.[1] This stereoselective interaction leads to the activation of eNOS, which catalyzes the production of NO from L-arginine. NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to an increase in cGMP levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular Ca2+ concentration and smooth muscle relaxation.[1]
Anti-inflammatory and Anti-cancer Activities: Data on Racemic Mixture
Studies on the anti-inflammatory and anti-cancer effects of this compound have generally not distinguished between the enantiomers.
Anti-inflammatory Activity: this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[2] The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
Anti-cancer Activity: The anti-cancer effects of this compound appear to be cell-type dependent. It has demonstrated the ability to inhibit the proliferation and viability of human cervical cancer cells.[4] However, it did not show a significant effect on the viability of non-small cell lung cancer cells.[3]
Experimental Protocols
Vasorelaxation Assay in Isolated Rat Aortic Rings
Objective: To assess the vasorelaxant effects of this compound enantiomers.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into rings (2-3 mm in length). The endothelial layer may be mechanically removed for some experiments to determine endothelium-dependency.[1][5]
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The tension is recorded using an isometric force transducer.[5]
-
Contraction: The rings are pre-contracted with a contractile agent such as potassium chloride (KCl, 60 mM) or phenylephrine (PE, 1 µM) to induce a stable contraction.[1]
-
Treatment: Cumulative concentrations of (+)-Praeruptorin A or (-)-Praeruptorin A are added to the organ bath, and the relaxation response is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The EC50 (half-maximal effective concentration) values are calculated to compare the potency of the enantiomers.
Anti-inflammatory Assay: Measurement of Nitric Oxide Production
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
Anti-cancer Assay: Cell Viability (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
Treatment: The cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) is calculated.[3]
Conclusion and Future Directions
The available evidence strongly indicates that the biological activities of this compound are stereoselective, with (+)-Praeruptorin A being a more potent vasorelaxant than (-)-Praeruptorin A due to its preferential interaction with the eNOS pathway. However, a significant knowledge gap exists regarding the direct comparison of the enantiomers in other important biological activities, such as their anti-inflammatory and anti-cancer effects.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory and anti-cancer activities of (+)- and (-)-Praeruptorin A to determine if stereoselectivity is also a factor in these effects.
-
Quantitative Analysis: Determining and reporting specific quantitative values (e.g., IC50, EC50) in all comparative studies to allow for a precise assessment of the differences in potency.
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways for each enantiomer in different disease models to better understand the basis of their stereoselective activities.
A deeper understanding of the enantiomer-specific biological profiles of this compound will be crucial for the development of more targeted and effective therapeutic agents.
References
- 1. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
Praeruptorin A: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
Praeruptorin A (PA), a pyranocoumarin isolated from the dried root of Peucedanum praeruptorum Dunn, has garnered significant attention within the scientific community for its potential anti-cancer properties.[1][2] This guide provides a comprehensive cross-validation of the effects of this compound in various cancer cell lines, presenting experimental data, detailed protocols, and visual representations of its mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding of this promising natural compound.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated a range of anti-cancer activities, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis. The extent of these effects, however, varies across different cancer cell types.
Inhibition of Cell Viability and Proliferation
This compound has been shown to significantly reduce the viability and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing its cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value (µM) | Observed Effects |
| A549 | Non-Small Cell Lung Cancer | 33.5 ± 7.5 | Significant decrease in cell viability.[3] |
| H1299 | Non-Small Cell Lung Cancer | 30.7 ± 8.4 | Significant decrease in cell viability.[3] |
| HeLa | Human Cervical Cancer | Not specified | Inhibited cell proliferation and colony formation.[1][4] |
| SiHa | Human Cervical Cancer | Not specified | Inhibited cell proliferation and colony formation.[1] |
| Huh-7 | Hepatocellular Carcinoma | Not specified | Did not induce cytotoxicity.[5] |
| SK-Hep-1 | Hepatocellular Carcinoma | Not specified | Did not induce cytotoxicity.[5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | Did not induce cytotoxicity.[5] |
Note: The absence of a specific IC50 value indicates that the study focused on other anti-cancer effects at specific concentrations.
Effects on Cell Cycle Regulation
A key mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of critical cell cycle regulatory proteins.
| Cell Line | Effect on Cell Cycle | Upregulated Proteins | Downregulated Proteins |
| HeLa | G0/G1 phase arrest | p16, p21, p27, Rb | Cyclin D1, Skp2 |
| SiHa | G0/G1 phase arrest | Rb, p16, p21, p27 | Cyclin D1, Skp2 |
| A549 | G0/G1 phase arrest | p21 | Cyclin D1 |
| H1299 | G0/G1 phase arrest | p21 | Cyclin D1 |
Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated significant potential in inhibiting the metastatic potential of cancer cells by impeding their migration and invasion capabilities. This is often linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix.
| Cell Line | Inhibition of Migration | Inhibition of Invasion | Key Molecular Targets |
| HeLa | Yes | Yes | MMP-2, TIMP-2, ERK1/2 |
| SiHa | Yes | Yes | MMP-2, TIMP-2, ERK1/2 |
| Huh-7 | Yes | Yes | MMP-1, ERK |
| SK-Hep-1 | Yes | Yes | MMP-1, ERK |
| PLC/PRF/5 | Yes | Yes | MMP-1, ERK |
| A549 | Yes | Yes | CTSD, ERK1/2 |
| H1299 | Yes | Yes | CTSD, ERK1/2 |
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.
ERK1/2 Signaling Pathway
The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway is a critical regulator of cell proliferation, survival, and migration. This compound has been shown to inhibit the phosphorylation of ERK1/2 in several cancer cell lines, leading to a downstream reduction in the expression of proteins like MMP-2, which are crucial for cell invasion.[1][4]
Caption: this compound inhibits the MEK/ERK1/2 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. While direct evidence for this compound's effect on this pathway is still emerging, it is a known target for many natural anti-cancer compounds and is implicated in the regulation of MMPs.[4] It has been noted that the PI3K/Akt signal pathway appears to be central to the anti-tumor activity of coumarins.[4]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of cancer cells to move through a porous membrane, with the invasion assay including a layer of Matrigel to simulate the extracellular matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell inserts.
-
Treatment: Add various concentrations of this compound to the upper chamber.
-
Chemoattraction: Add complete medium to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression levels in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-ERK, ERK, MMP-2, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Electrophoresis: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound exhibits significant and varied anti-cancer effects across a range of cancer cell lines, primarily by inhibiting cell proliferation, migration, and invasion, and by inducing cell cycle arrest. Its mechanism of action involves the modulation of key signaling pathways, most notably the ERK1/2 pathway. The data presented in this guide provides a solid foundation for further research into the therapeutic potential of this compound and highlights the importance of cross-validating its effects in different cellular contexts to fully understand its anti-cancer capabilities. Further investigation into its effects on the PI3K/Akt pathway and its potential for in vivo efficacy is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Replicating Published Findings on Praeruptorin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Praeruptorin A, a natural coumarin compound, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of this compound's performance against other alternatives across its key mechanisms of action, supported by experimental data from published findings. We aim to equip researchers with the necessary information to replicate and build upon these important studies.
Section 1: Anti-inflammatory Activity via NF-κB Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases. This compound prevents the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.[2]
Comparative Performance
To contextualize the anti-inflammatory efficacy of this compound, we compare it with two well-established NF-κB inhibitors: Dexamethasone, a corticosteroid, and Parthenolide, a sesquiterpene lactone.
| Compound | Mechanism of NF-κB Inhibition | Key Experimental Readouts | Quantitative Data (IC50/Effective Concentration) | Reference Cell Line |
| This compound | Prevents IκB-α degradation, inhibiting NF-κB p65 nuclear translocation. | Inhibition of NO, IL-1β, TNF-α, and iNOS production. | 5 μM significantly inhibits inflammatory factors.[1] | RAW 264.7 macrophages |
| Dexamethasone | Induces the expression of IκB-α, enhancing the cytosolic retention of NF-κB.[3][4][5] | Suppression of iNOS mRNA and protein expression. | Not specified in snippets. | Rat hepatocytes, Jurkat cells, monocytic cells |
| Parthenolide | Directly inhibits the IκB kinase (IKK) complex, preventing IκB-α phosphorylation and degradation.[6] | Inhibition of NF-κB luciferase reporter activity, inhibition of IL-8 secretion. | IC50 for NF-κB inhibition: 1.091-2.620 μM.[7] | RAW264.7 cells, HEK293 cells |
Experimental Protocols
Western Blot for NF-κB Pathway Proteins:
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of this compound (e.g., 1, 2, 5 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 μg/mL) for the indicated times.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted using a commercially available kit.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against p-p65, p65, p-IκB-α, IκB-α, and a loading control (e.g., GAPDH or Lamin B). After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
Signaling Pathway Diagram
References
- 1. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Praeruptorin A: A Comparative Efficacy Analysis Against Other Natural Coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praeruptorin A, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of this compound's efficacy against other natural coumarins in key therapeutic areas: anti-inflammatory, anticancer, and vasodilatory effects. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Anti-Inflammatory Efficacy
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction of pro-inflammatory mediators.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentration (IC50) values of this compound and other coumarins on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 | Data not available in direct comparison | [1] |
| Praeruptorin B | Rat Hepatocytes | 4.8-fold more potent than this compound | [1] |
| Praeruptorin E | Rat Hepatocytes | Less potent than Praeruptorin B | [1] |
| Compound 7 (Peucedanum praeruptorum) | RAW 264.7 | 9.48 | |
| Compound 8 (Peucedanum praeruptorum) | RAW 264.7 | 15.23 | |
| Compound 9 (Peucedanum praeruptorum) | RAW 264.7 | 21.55 | |
| Compound 10 (Peucedanum praeruptorum) | RAW 264.7 | 34.66 | |
| Compound 13 (Peucedanum praeruptorum) | RAW 264.7 | 12.87 | |
| Compound 14 (Peucedanum praeruptorum) | RAW 264.7 | 18.92 | |
| Compound 15 (Peucedanum praeruptorum) | RAW 264.7 | 25.43 | |
| Compound 16 (Peucedanum praeruptorum) | RAW 264.7 | 30.11 |
Note: A direct IC50 value for this compound on RAW 264.7 cells was not available in the reviewed literature for a side-by-side comparison.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is a standard method for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other coumarins).
-
Stimulation: After a 1-hour pre-treatment with the compounds, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A vehicle control group (treated with DMSO) and a negative control group (without LPS stimulation) are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathway: NF-κB Inhibition
Anticancer Efficacy
Several natural coumarins, including this compound, have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Comparative Analysis of Cytotoxicity
The following table presents the IC50 values of this compound and other coumarins against the human cervical cancer cell line, HeLa.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | Data not available | |
| Osthole | HeLa | 77.96 (24h) | |
| Auraptene | HeLa | 47.93 (24h) | |
| Scopoletin | HeLa | 7.5 (48h) |
Note: A direct IC50 value for this compound on HeLa cells under comparable conditions was not available in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: General Apoptosis Induction by Coumarins
Vasodilatory Efficacy
This compound has been shown to induce vasodilation, an effect that is beneficial for cardiovascular health. This action is primarily mediated through the endothelium-dependent NO-cGMP pathway.
Comparative Analysis of Vasodilatory Activity
| Compound | Model | Vasorelaxant Effect | Reference |
| (+)-Praeruptorin A | Isolated Rat Aorta | More potent than (-)-Praeruptorin A | |
| (-)-Praeruptorin A | Isolated Rat Aorta | Less potent than (+)-Praeruptorin A | |
| Scoparone | Rat Aortic Rings | Dose-dependent vasodilation | |
| Osthole | Isolated Rat Thoracic Aorta | Dose-dependent vasorelaxation |
Experimental Protocol: Vasodilation Assay in Isolated Rat Aortic Rings
This ex vivo method assesses the vasodilatory effect of compounds on isolated arterial rings.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the K-H solution is changed every 15-20 minutes.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (60 mM), to induce a stable contraction.
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compounds are added to the organ bath.
-
Data Recording and Analysis: The relaxation responses are recorded as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated from the concentration-response curve.
Signaling Pathway: NO-cGMP-Mediated Vasodilation
Conclusion
This compound exhibits promising anti-inflammatory, anticancer, and vasodilatory properties. While direct comparative studies with a broad range of other natural coumarins under standardized conditions are somewhat limited, the available data suggests that this compound is a potent bioactive compound. In anti-inflammatory assays, Praeruptorin B appears to be more potent. In terms of anticancer activity, other coumarins like scopoletin have shown very low IC50 values. The vasodilatory effect of this compound is well-documented and mechanistically understood, with its (+)-enantiomer showing greater potency. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound and to guide future drug development efforts.
References
Safety Operating Guide
Proper Disposal of Praeruptorin A: A Guide for Laboratory Professionals
Praeruptorin A, a coumarin derivative, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazard classifications. Adherence to these procedures is critical for minimizing risks and ensuring compliance with institutional and regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required.
-
Body Protection: A lab coat must be worn.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Procedure
This protocol outlines the safe disposal of this compound from the laboratory setting.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and properly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Avoid Incompatibilities: As a general best practice for coumarin compounds, avoid mixing this compound waste with strong acids, bases, or oxidizing agents.[2][3][4][5]
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Ensure the hazard pictograms (e.g., exclamation mark for irritant/sensitizer) are clearly visible on the label.[1]
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Keep containers tightly sealed when not in use to prevent accidental spills or release of vapors.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent, followed by soap and water, to clean the area. Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
-
-
Arranging for Disposal:
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 73069-27-9 | [1] |
| Molecular Formula | C21H22O7 | [7][8] |
| Molecular Weight | 386.4 g/mol | [9] |
| GHS Hazard Statements | H317, H319 | [1] |
| GHS Signal Word | Warning | [1] |
Experimental Protocols
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. carlroth.com [carlroth.com]
- 6. eternis.com [eternis.com]
- 7. echemi.com [echemi.com]
- 8. This compound|cas 73069-25-7|DC Chemicals [dcchemicals.com]
- 9. This compound | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling Praeruptorin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Praeruptorin A, a bioactive coumarin derivative. The following procedural guidance is based on currently available safety data sheets to directly address operational questions and build trust in safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound presents several health and environmental hazards. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is known to cause serious eye irritation and may lead to an allergic skin reaction.[1] It is also harmful if swallowed and poses a significant, long-lasting threat to aquatic life.[2] Some safety data sheets also indicate that it is suspected of causing genetic defects and cancer.[3]
The following table summarizes the recommended personal protective equipment for handling this compound:
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety goggles with side-shields | Must be worn to prevent contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Protective gloves | Chemical-resistant gloves are necessary to prevent skin contact, which may cause an allergic reaction.[1][2] |
| Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to cover exposed skin.[2] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is required.[2][4] |
Operational and Disposal Plan
Proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[2]
Storage:
-
Container: Keep the container tightly sealed.[2]
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
Disposal Plan:
-
Waste Segregation: Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
-
Approved Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant in accordance with official regulations.[2]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
